3-Fluoro-4-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPBMVRONDLOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379105 | |
| Record name | 3-Fluoro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177756-62-6 | |
| Record name | 3-Fluoro-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177756-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide to the Physical Properties of 3-Fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylbenzaldehyde is an aromatic aldehyde that serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its fluorinated structure often imparts desirable properties to target molecules, such as enhanced metabolic stability and bioavailability.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, along with standardized experimental protocols for their determination.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO | [3] |
| Molecular Weight | 138.14 g/mol | [3] |
| Appearance | Light yellow to yellow to orange clear liquid | [1] |
| Boiling Point | 206 °C (at 760 mmHg) | [1] |
| Density | 1.133 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5245 | |
| Flash Point | 82 °C (179.6 °F) - closed cup | [4] |
| Enthalpy of Vaporization | 41.884 kJ/mol (at boiling point) | [4] |
| Solubility | While qualitatively described as having enhanced solubility in various organic solvents, specific quantitative data is not readily available in the reviewed literature.[1][2] An isomer, 4-fluoro-3-methylbenzaldehyde, is noted as being slightly soluble in water.[5][6] | |
| Melting Point | Not applicable (liquid at room temperature) |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical properties of liquid aldehydes like this compound. These protocols are based on established laboratory techniques.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the capillary tube method.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., oil bath)
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube or fusion tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
A few milliliters of this compound are placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated gently and evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the liquid is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a volumetric flask.
Apparatus:
-
Pycnometer or a small volumetric flask (e.g., 5 or 10 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature bath (e.g., at 25°C) until it reaches thermal equilibrium.
-
The volume is adjusted precisely to the calibration mark, and any excess liquid on the exterior is carefully wiped away.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.
Determination of Refractive Index
The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Light source (typically a sodium D-line lamp, λ = 589 nm)
-
Lint-free tissue and a suitable solvent (e.g., ethanol or acetone) for cleaning
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.
-
A few drops of this compound are placed on the lower prism using a clean dropper.
-
The prisms are closed and locked.
-
The light source is turned on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The adjustment knob is turned until the boundary between the light and dark fields is visible in the eyepiece.
-
The compensator is adjusted to eliminate any color fringes and to sharpen the boundary line.
-
The boundary line is precisely aligned with the center of the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should be maintained at a constant value (e.g., 20°C) by the circulating water bath and recorded.
Synthesis and Workflow Visualization
This compound can be synthesized via the direct fluorination of 4-methylbenzaldehyde. The following diagram illustrates a general workflow for this chemical transformation.
Caption: General synthesis workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 177756-62-6 [sigmaaldrich.com]
- 5. 4-Fluoro-3-methylbenzaldehyde | 135427-08-6 [chemicalbook.com]
- 6. 4-Fluoro-3-methylbenzaldehyde CAS#: 135427-08-6 [m.chemicalbook.com]
3-Fluoro-4-methylbenzaldehyde chemical structure and IUPAC name
An In-depth Technical Guide to 3-Fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the benzene ring, imparts specific chemical reactivity and physical properties that are leveraged in the fields of medicinal chemistry, agrochemical development, and material science. This document provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a known synthesis protocol, and its applications.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a benzene ring substituted with a formyl group (-CHO) at position 1, a methyl group (-CH3) at position 4, and a fluorine atom (-F) at position 3.
IUPAC Name: this compound[1]
Chemical Formula: C₈H₇FO[1][2]
SMILES: CC1=C(C=C(C=C1)C=O)F[1]
InChI Key: UFPBMVRONDLOGK-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 138.14 g/mol | [1][2] |
| Appearance | Light yellow to yellow to orange clear liquid | [2] |
| Boiling Point | 206 °C | [2] |
| Density | 1.133 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5245 | |
| Flash Point | 82 °C (179.6 °F) - closed cup | |
| Enthalpy of Vaporization | 41.884 kJ/mol at boiling point (479.15 K) | [3] |
| Purity | Typically ≥ 95% or 98% | [2] |
| CAS Number | 177756-62-6 | [1][2] |
Experimental Protocol: Synthesis
A documented method for the synthesis of this compound involves the direct fluorination of 4-methylbenzaldehyde.[3]
Reaction: Direct electrophilic fluorination of 4-methylbenzaldehyde.
Reagents:
-
4-methylbenzaldehyde (Substrate)
-
Elemental fluorine (Fluorinating agent)
-
Acetonitrile (Solvent)
Methodology:
-
A solution of 4-methylbenzaldehyde is prepared in acetonitrile.
-
Elemental fluorine is carefully introduced into the reaction mixture.
-
The reaction is allowed to proceed under controlled conditions to yield this compound.[3]
Note: This protocol is a general description. Researchers should consult specialized literature for detailed experimental conditions, safety precautions, and purification techniques, as working with elemental fluorine is highly hazardous.
Applications in Research and Development
This compound is a versatile building block in organic synthesis, primarily due to the electronic effects of the fluorine atom which can influence the reactivity of the aldehyde and the aromatic ring.[2] The presence of fluorine can also confer desirable properties such as increased metabolic stability and bioavailability in drug candidates.[2]
Key application areas include:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2]
-
Agrochemicals: This compound is utilized in the creation of new agrochemicals.[2]
-
Material Science: It is employed in the formulation of specialty polymers and resins to enhance material properties like thermal stability and chemical resistance.[2]
Visualization of Synthesis Pathway
The following diagram illustrates the synthesis of this compound from 4-methylbenzaldehyde.
References
In-Depth Technical Guide: 3-Fluoro-4-methylbenzaldehyde (CAS: 177756-62-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the benzene ring, imparts specific physicochemical properties that are highly advantageous in drug design and development. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 177756-62-6 | [1] |
| Molecular Formula | C₈H₇FO | [1] |
| Molecular Weight | 138.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 206 °C | [1] |
| Density | 1.133 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5245 | [1] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [1] |
| InChI | InChI=1S/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | [2] |
| InChIKey | UFPBMVRONDLOGK-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C=C(C=C1)C=O)F | [2] |
Synthesis
General Synthetic Approach (Adapted from a similar bromination reaction)
This protocol is a hypothetical adaptation for the fluorination of 4-methylbenzaldehyde and should be optimized and validated under appropriate laboratory conditions.
Reaction Scheme:
A potential synthetic route for this compound.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 4-methylbenzaldehyde (1.0 equivalent) is prepared in a suitable anhydrous solvent, such as acetonitrile, in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A fluorinating agent, such as Selectfluor® (1.0-1.2 equivalents), is added portion-wise to the stirred solution at room temperature. A Lewis acid catalyst may also be required, depending on the chosen fluorinating agent.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs. The aldehyde functional group provides a reactive handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the construction of complex molecular scaffolds.
Role in the Synthesis of Potential Anti-Inflammatory and Analgesic Agents
Derivatives of fluorinated benzaldehydes have been investigated for their potential as inhibitors of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2), and as antagonists of receptors involved in pain signaling, like the Transient Receptor Potential Vanilloid 1 (TRPV1).[5][6]
Hypothetical Experimental Workflow for Drug Discovery:
References
- 1. 3-氟-4-甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 3-Fluoro-4-methylbenzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 3-Fluoro-4-methylbenzaldehyde, a key aromatic aldehyde intermediate. Its unique fluorine substitution makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The data and structural relationships are presented for ease of reference and integration into research and development workflows.
Core Chemical Data
This compound is an organic compound valued for the enhanced reactivity and stability conferred by its fluorine substituent.[1] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO | [1][2][3] |
| Linear Formula | FC₆H₃(CH₃)CHO | |
| Molecular Weight | 138.14 g/mol | [1][2] |
| CAS Number | 177756-62-6 | [1] |
| Density | 1.133 - 1.14 g/mL | [1] |
| Boiling Point | 206 °C | [1][3] |
| Refractive Index | n20/D 1.52 - 1.5245 | [1] |
| Appearance | Light yellow to yellow to orange clear liquid | [1] |
Structural and Molecular Relationship
The chemical properties of this compound are derived directly from its molecular structure. The IUPAC name dictates the arrangement of the functional groups on the benzene ring, which in turn determines the molecular formula and consequent molecular weight. The following diagram illustrates this logical relationship.
Experimental Considerations
While detailed experimental protocols are highly specific to a given synthesis or analysis, some general safety and handling information is available.
-
Hazard Classifications : The compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[2]
-
Storage : It should be stored at room temperature.[1]
-
Purity : Commercially available purities are typically ≥95% or 98% as determined by Gas Chromatography (GC).[1]
Due to its role as a synthetic intermediate, experimental protocols would typically involve its use as a reactant in reactions such as nucleophilic additions, condensations, or palladium-catalyzed cross-coupling reactions to construct more complex molecules for the pharmaceutical or materials science sectors.[1] Researchers should consult relevant synthetic methodology literature for specific procedural details.
References
Spectroscopic Profile of 3-Fluoro-4-methylbenzaldehyde: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Fluoro-4-methylbenzaldehyde (C₈H₇FO), a key intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral characteristics to aid in quality control, reaction monitoring, and structural elucidation.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 177756-62-6[1]
-
Molecular Formula: C₈H₇FO[1]
-
Molecular Weight: 138.14 g/mol [1]
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.92 | s | - | Aldehyde proton (-CHO) |
| 7.65 | d | 7.6 | Aromatic proton |
| 7.58 | d | 7.6 | Aromatic proton |
| 7.35 | t | 7.6 | Aromatic proton |
| 2.38 | s | - | Methyl protons (-CH₃) |
Data interpreted from publicly available spectra.
¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 189.5 | Aldehyde carbon (C=O) |
| 163.2 (d, J = 252 Hz) | Aromatic carbon (-C-F) |
| 135.8 | Aromatic carbon |
| 132.4 | Aromatic carbon |
| 128.7 | Aromatic carbon |
| 125.3 (d, J = 18 Hz) | Aromatic carbon |
| 115.6 (d, J = 21 Hz) | Aromatic carbon |
| 14.8 | Methyl carbon (-CH₃) |
Data interpreted from publicly available spectra.
IR (Infrared) Spectroscopy Data
Technique: Attenuated Total Reflectance (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924 | Medium | C-H stretch (methyl) |
| 2865 | Medium | C-H stretch (aldehyde) |
| 1705 | Strong | C=O stretch (aldehyde) |
| 1610, 1585 | Medium-Strong | C=C stretch (aromatic ring) |
| 1275 | Strong | C-F stretch |
| 825 | Strong | C-H bend (out-of-plane) |
Data interpreted from publicly available spectra from sources such as Bio-Rad Laboratories, Inc.[1]
MS (Mass Spectrometry) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 138 | 100 | [M]⁺ (Molecular ion) |
| 137 | 95 | [M-H]⁺ |
| 109 | 45 | [M-CHO]⁺ |
| 83 | 30 | [C₆H₄F]⁺ |
Predicted fragmentation pattern based on typical behavior of substituted benzaldehydes.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR Acquisition: A standard single-pulse experiment was used. Key parameters included a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed.
-
¹³C NMR Acquisition: A proton-decoupled pulse program was utilized. Key parameters included a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 512 scans were accumulated.
-
Data Processing: The raw data was processed with an exponential window function and zero-filled prior to Fourier transformation. Phase and baseline corrections were applied. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum was acquired directly using the neat liquid.
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory was used.[1]
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded. A small drop of the sample was then placed onto the crystal, ensuring full coverage. The spectrum was recorded over the range of 4000-400 cm⁻¹.[2] 32 scans were co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance spectrum.
Mass Spectrometry
-
Sample Preparation: The liquid sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Instrumentation: A mass spectrometer operating in Electron Ionization (EI) mode was used.
-
Data Acquisition: The sample was vaporized and bombarded with a 70 eV electron beam.[3] The resulting ions were accelerated and separated by a quadrupole mass analyzer. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400.[3]
-
Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z. The base peak was assigned a relative intensity of 100%.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility of 3-Fluoro-4-methylbenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-4-methylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide furnishes a detailed experimental protocol for determining these parameters. Additionally, a structured framework for recording and presenting solubility data is provided to aid researchers in their investigations.
Physicochemical Properties of this compound
This compound is a fluoroarene, typically appearing as a light yellow to orange clear liquid.[1] Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₇FO |
| Molecular Weight | 138.14 g/mol [2] |
| Appearance | Light yellow to yellow to orange clear liquid[1] |
| Boiling Point | 206 °C (lit.)[1] |
| Density | 1.133 - 1.14 g/mL at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.52 - 1.5245 (lit.)[1] |
| CAS Number | 177756-62-6[1][2] |
The presence of a fluorine atom in its structure enhances its reactivity and influences its solubility in various organic solvents, making it a valuable building block in medicinal chemistry and material science.[1]
Solubility Data
Table 1: Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) / Miscibility | Observations |
| Alcohols | |||
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Ketones | |||
| Acetone | |||
| Methyl Ethyl Ketone | |||
| Ethers | |||
| Diethyl Ether | |||
| Tetrahydrofuran (THF) | |||
| Halogenated Solvents | |||
| Dichloromethane (DCM) | |||
| Chloroform | |||
| Aromatic Hydrocarbons | |||
| Toluene | |||
| Xylene | |||
| Apolar Solvents | |||
| Hexane | |||
| Cyclohexane | |||
| Polar Aprotic Solvents | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Acetonitrile |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a liquid compound like this compound in various organic solvents. This procedure can be adapted for both qualitative (miscibility) and quantitative measurements.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity grade)
-
Glass vials or test tubes with caps
-
Calibrated pipettes or micropipettes
-
Vortex mixer or magnetic stirrer with stir bars
-
Thermostatically controlled water bath or heating block
-
Analytical balance (for quantitative analysis)
-
Spectrophotometer (optional, for quantitative analysis)
3.2. Procedure for Determining Miscibility
-
Preparation : Label a series of clean, dry glass vials or test tubes for each solvent to be tested.
-
Solvent Addition : Add a defined volume (e.g., 1 mL) of the chosen organic solvent to the corresponding labeled vial.
-
Solute Addition : To the same vial, add a small, measured volume (e.g., 0.1 mL) of this compound.
-
Mixing : Securely cap the vial and vortex or stir the mixture vigorously for a predetermined time (e.g., 1-2 minutes) at a controlled temperature.
-
Observation : Allow the mixture to stand and observe. If a single, clear liquid phase is present, the two are miscible in that proportion. If two distinct layers form, they are immiscible.[3] For partially miscible liquids, the solution may appear cloudy.
-
Incremental Addition : If miscible, continue to add the solute in small increments, mixing after each addition, until a saturation point is reached (if applicable) or to confirm miscibility in all proportions.
3.3. Generalized Procedure for Quantitative Solubility Determination (Isothermal Method)
-
Preparation of Saturated Solution : In a jacketed glass vessel connected to a circulating water bath set to the desired temperature, add an excess amount of this compound to a known volume of the selected organic solvent.
-
Equilibration : Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solute should be visible.
-
Phase Separation : Stop the stirring and allow the undissolved solute to settle. It is crucial to maintain the temperature during this period.
-
Sample Collection : Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
-
Solvent Evaporation : Transfer the collected sample to a pre-weighed vial and determine the mass of the solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the solute is obtained.
-
Calculation : The solubility can then be calculated in grams of solute per 100 mL or 100 g of solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in determining the solubility of an organic compound.
Caption: Workflow for determining the miscibility of this compound.
This guide provides a foundational framework for researchers working with this compound. By following the outlined experimental protocol and utilizing the provided data table, a comprehensive solubility profile can be established, aiding in the design of synthetic routes, formulation development, and other applications in chemical research.
References
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methylbenzaldehyde from 4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-fluoro-4-methylbenzaldehyde from 4-methylbenzaldehyde. The document details the prevailing synthetic methodology, a representative experimental protocol, and relevant quantitative data. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a valuable fluorinated aromatic aldehyde that serves as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This guide focuses on the direct synthesis of this compound from the readily available starting material, 4-methylbenzaldehyde.
Synthetic Pathway: Electrophilic Aromatic Substitution
The most direct and widely employed method for the synthesis of this compound from 4-methylbenzaldehyde is through an electrophilic aromatic substitution (EAS) reaction. In this reaction, an electrophilic fluorine source is used to introduce a fluorine atom onto the aromatic ring.
The regioselectivity of the fluorination is governed by the directing effects of the substituents on the benzene ring. The methyl group (-CH₃) is an ortho, para-directing and activating group, while the aldehyde group (-CHO) is a meta-directing and deactivating group. Therefore, the incoming electrophile (F⁺) is directed to the positions ortho to the methyl group. Of the two ortho positions, the one that is also meta to the aldehyde group (position 3) is the most likely site of substitution.
Several electrophilic fluorinating agents are commercially available and suitable for this transformation. The most common include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄).[2][3]
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound using Selectfluor® as the electrophilic fluorinating agent. This protocol is based on general procedures for the fluorination of activated aromatic compounds and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-methylbenzaldehyde
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzaldehyde (1.0 eq) in anhydrous acetonitrile.
-
Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (1.1 eq) portion-wise over 15-20 minutes at room temperature. The reaction may be mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: A typical experimental workflow for the synthesis.
Quantitative Data
While specific yield data for the direct fluorination of 4-methylbenzaldehyde is not extensively reported in the literature, yields for electrophilic fluorination of similarly activated aromatic substrates typically range from moderate to good. The table below summarizes key quantitative information for the starting material and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 4-methylbenzaldehyde | C₈H₈O | 120.15 | 204-205 | 1.019 | 1.545 |
| This compound | C₈H₇FO | 138.14 | 206 | 1.133 | 1.5245 |
Safety Considerations
-
Electrophilic fluorinating agents like Selectfluor® are strong oxidizers and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetonitrile and dichloromethane are flammable and toxic solvents; handle them in a fume hood and away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of this compound from 4-methylbenzaldehyde via electrophilic aromatic substitution is a feasible and direct method. The use of modern electrophilic fluorinating reagents such as Selectfluor® offers a practical approach to obtaining this valuable building block. The provided protocol serves as a solid foundation for researchers to develop and optimize this synthesis for their specific applications in drug discovery and materials science.
References
3-Fluoro-4-methylbenzaldehyde: A Key Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylbenzaldehyde is a versatile aromatic aldehyde that has emerged as a crucial building block in various fields of organic synthesis, most notably in pharmaceutical and materials science.[1] Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzaldehyde core, imparts distinct chemical properties that are highly advantageous for the synthesis of complex molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules, making it a valuable moiety in drug design.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in a laboratory setting.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 177756-62-6 | [2][3] |
| Molecular Formula | C₈H₇FO | [1][2] |
| Molecular Weight | 138.14 g/mol | [2][3] |
| Appearance | Light yellow to yellow to orange clear liquid | [1] |
| Boiling Point | 206 °C (lit.) | [3] |
| Density | 1.133 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.5245 (lit.) | [3] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [3] |
Table 2: Spectroscopic Data of this compound
| Technique | Key Data Points | Source |
| ¹H NMR | (Data extracted from PubChem) | [2] |
| δ ~9.9 ppm (s, 1H, -CHO) | ||
| δ ~7.6-7.7 ppm (m, 2H, Ar-H) | ||
| δ ~7.3 ppm (t, 1H, Ar-H) | ||
| δ ~2.3 ppm (s, 3H, -CH₃) | ||
| ¹³C NMR | (Data extracted from PubChem) | [2] |
| δ ~191 ppm (C=O) | ||
| δ | ||
| δ ~136 ppm (Ar-C) | ||
| δ ~133 ppm (Ar-C) | ||
| δ ~129 ppm (Ar-C) | ||
| δ | ||
| δ ~15 ppm (-CH₃) | ||
| FTIR (Neat) | (Data extracted from PubChem) | [2] |
| ~2830, 2730 cm⁻¹ (C-H stretch, aldehyde) | ||
| ~1700 cm⁻¹ (C=O stretch, aldehyde) | ||
| ~1600, 1500 cm⁻¹ (C=C stretch, aromatic) | ||
| ~1250 cm⁻¹ (C-F stretch) |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A direct and efficient method involves the electrophilic fluorination of 4-methylbenzaldehyde.[4] An alternative conceptual pathway could involve the oxidation of 3-fluoro-4-methylbenzyl alcohol or the reduction of 3-fluoro-4-methylbenzonitrile. Below are detailed experimental protocols for plausible synthetic approaches.
Experimental Protocol 1: Direct Fluorination of 4-Methylbenzaldehyde (Adapted from similar reactions)
This protocol describes a general procedure for the direct fluorination of an activated aromatic ring using elemental fluorine.
Materials:
-
4-Methylbenzaldehyde
-
Acetonitrile (anhydrous)
-
Elemental fluorine (typically as a 10% mixture in nitrogen)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a specialized fluorination reactor equipped with a gas inlet, a stirrer, and a cooling system, dissolve 4-methylbenzaldehyde (1.0 eq) in anhydrous acetonitrile.
-
Purge the reactor with an inert gas (argon or nitrogen).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
A 10% (v/v) mixture of elemental fluorine in nitrogen is bubbled through the stirred solution at a controlled rate.
-
The reaction progress is monitored by an appropriate method (e.g., GC-MS or TLC).
-
Upon completion, the reaction mixture is carefully poured into water.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by column chromatography on silica gel or by vacuum distillation.
Experimental Protocol 2: Oxidation of 3-Fluoro-4-methylbenzyl alcohol (General Protocol)
This protocol outlines a standard oxidation of a benzyl alcohol to the corresponding aldehyde.
Materials:
-
3-Fluoro-4-methylbenzyl alcohol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Celatom® or Florisil®
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 eq) and silica gel in anhydrous dichloromethane, add a solution of 3-fluoro-4-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celatom® or Florisil®, and the solid residue is washed with dichloromethane.
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.
Application in Organic Synthesis: A Building Block for Bioactive Molecules
This compound serves as a key intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its aldehyde functionality allows for a variety of transformations such as Wittig reactions, aldol condensations, reductive aminations, and the formation of Schiff bases, enabling the construction of diverse molecular scaffolds. The fluoro-methyl substituted phenyl ring is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.
A significant application of fluorinated benzaldehydes is in the synthesis of substituted isoquinoline derivatives.[5] Isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs with a broad spectrum of biological activities.
Logical Workflow for the Synthesis of a Substituted Isoquinoline Derivative
The following diagram illustrates a conceptual synthetic pathway where this compound is a key starting material for the synthesis of a complex isoquinoline derivative, a common scaffold in medicinal chemistry.
Caption: Conceptual workflow for synthesizing a substituted isoquinoline from this compound.
Experimental Workflow for a Condensation Reaction
The aldehyde group of this compound readily undergoes condensation reactions with various nucleophiles. The following diagram outlines a typical experimental workflow for such a reaction, for instance, the formation of a Schiff base with a primary amine.
Caption: A typical experimental workflow for a condensation reaction involving this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive aldehyde group and a fluorinated aromatic ring makes it an attractive starting material for the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery and development. The synthetic protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this important chemical intermediate in their synthetic endeavors.
References
The Aldehyde Group in 3-Fluoro-4-methylbenzaldehyde: An In-depth Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in 3-Fluoro-4-methylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The electronic and steric effects of the fluorine and methyl substituents on the benzaldehyde ring create a unique reactivity profile that is of significant interest in medicinal chemistry and organic synthesis. This document details the influence of these substituents on the electrophilicity of the carbonyl carbon, and explores a range of characteristic reactions of the aldehyde functionality, including oxidation, reduction, and various nucleophilic additions. Experimental protocols, quantitative data where available, and mechanistic pathways are presented to offer a practical resource for researchers in drug development and synthetic chemistry.
Introduction
This compound is an aromatic aldehyde whose synthetic importance is growing, particularly in the fields of pharmaceutical and agrochemical development.[1][2] Its utility stems from the nuanced reactivity of the aldehyde group, which is modulated by the electronic properties of the fluorine and methyl substituents on the aromatic ring. The fluorine atom at the meta-position acts as a strong electron-withdrawing group via its inductive effect (-I), while the methyl group at the para-position is an electron-donating group through hyperconjugation (+I, +H). This push-pull electronic arrangement influences the electrophilicity of the carbonyl carbon, making it a versatile building block for the construction of complex molecular architectures.[1][2] The presence of a fluorine atom can also impart desirable properties to the final active pharmaceutical ingredient (API), such as enhanced metabolic stability and improved binding affinity to biological targets.[2]
This guide will systematically explore the reactivity of the aldehyde group in this compound, providing a detailed examination of its key chemical transformations.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO | [3] |
| Molecular Weight | 138.14 g/mol | [3] |
| Appearance | Light yellow to yellow to orange clear liquid | [1] |
| Boiling Point | 206 °C | [3] |
| Density | 1.133 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5245 | [3] |
| CAS Number | 177756-62-6 | [3] |
Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. Key spectral features are summarized in Table 2.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the aldehydic proton (singlet, ~9.9 ppm), aromatic protons (multiplets, ~7.5-7.8 ppm), and methyl protons (singlet, ~2.3 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~191 ppm), aromatic carbons (including the carbon-fluorine coupled signals), and the methyl carbon (~16 ppm). |
| IR Spectroscopy | Characteristic C=O stretching vibration of the aldehyde at ~1700 cm⁻¹, C-H stretch of the aldehyde at ~2830 and ~2730 cm⁻¹, and C-F stretching vibrations. |
Reactivity of the Aldehyde Group: Electronic and Steric Effects
The reactivity of the aldehyde group in this compound is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the opposing electronic effects of the substituents on the benzene ring.
-
Electron-Withdrawing Effect of Fluorine: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Electron-Donating Effect of the Methyl Group: The methyl group at the 4-position is weakly electron-donating through hyperconjugation. This effect slightly counteracts the electron-withdrawing influence of the fluorine atom.
Overall, the strong inductive effect of the fluorine atom is expected to dominate, leading to an aldehyde group that is more reactive towards nucleophiles compared to unsubstituted benzaldehyde.
Key Reactions of the Aldehyde Group
The aldehyde functionality of this compound undergoes a variety of characteristic reactions, making it a versatile synthetic intermediate.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid. This transformation is a fundamental step in many synthetic pathways.
Experimental Protocol (General):
-
Dissolution: Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidation: Add the oxidizing agent (e.g., potassium permanganate or Jones reagent) portion-wise at a controlled temperature (typically 0-25 °C).
-
Quenching: After the reaction is complete (monitored by TLC), quench the excess oxidant (e.g., with sodium bisulfite for KMnO₄).
-
Work-up: Acidify the mixture and extract the carboxylic acid product with an organic solvent.
-
Purification: Purify the product by recrystallization or column chromatography.
| Oxidizing Agent | Typical Yield | Notes |
| Potassium Permanganate (KMnO₄) | Good to Excellent | A strong and cost-effective oxidant. |
| Jones Reagent (CrO₃/H₂SO₄) | High | Requires careful handling due to the toxicity of chromium. |
Reduction to Alcohol
The aldehyde can be reduced to the corresponding primary alcohol, (3-fluoro-4-methylphenyl)methanol. This is a common transformation for introducing a hydroxymethyl group.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a key pharmaceutical intermediate, a pyrazoline derivative, starting from 3-Fluoro-4-methylbenzaldehyde. This intermediate is a versatile building block for the synthesis of various kinase inhibitors, including those targeting Tropomyosin receptor kinases (TRKs), which are implicated in a range of cancers.[1] The protocols outlined below are intended for laboratory-scale synthesis and can be adapted for further drug discovery and development efforts.
Introduction
This compound is a valuable starting material in medicinal chemistry due to the presence of a reactive aldehyde group and a fluorinated aromatic ring. The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule.[2] This aromatic aldehyde serves as a precursor for a variety of pharmaceutical agents, including anti-inflammatory drugs and analgesics.[2] This document focuses on its application in the synthesis of pyrazoline-based compounds, which are core structures in many kinase inhibitors.[3][4][5]
Synthesis of a Pyrazoline Intermediate
The following section details the synthesis of a 2,3-dihydro-1H-pyrazole derivative from this compound. This pathway involves a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydrazine hydrate.
Reaction Pathway
Caption: Synthetic pathway from this compound to a pyrazoline intermediate.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the two-step synthesis of the pyrazoline intermediate.
| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Chalcone Synthesis | This compound | 4'-Hydroxyacetophenone | Ethanol | Sodium Hydroxide | 25 | 4-6 | 85-90 |
| 2. Pyrazoline Synthesis | Chalcone Intermediate | Hydrazine Hydrate | Acetic Acid | - | 100-110 (Reflux) | 8-10 | 75-80 |
Detailed Experimental Protocols
Step 1: Synthesis of 3-(3-Fluoro-4-methylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
Materials:
-
This compound (1.0 eq)
-
4'-Hydroxyacetophenone (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (2.0 eq)
-
Deionized Water
-
Hydrochloric Acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve 4'-Hydroxyacetophenone (1.0 eq) in ethanol.
-
To this solution, add a solution of sodium hydroxide (2.0 eq) in water dropwise while stirring at room temperature.
-
Add this compound (1.0 eq) dropwise to the reaction mixture and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with 1 M hydrochloric acid until a precipitate forms.
-
Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain the crude chalcone.
-
Recrystallize the crude product from ethanol to yield the pure chalcone intermediate.
Step 2: Synthesis of 5-(3-Fluoro-4-methylphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole
Materials:
-
Chalcone Intermediate from Step 1 (1.0 eq)
-
Hydrazine Hydrate (1.5 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure pyrazoline derivative.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis of the pyrazoline intermediate.
Caption: Workflow for the synthesis of a pyrazoline intermediate.
Conclusion
The protocols described provide a reliable method for the synthesis of a key pyrazoline intermediate from this compound. This intermediate is a valuable building block for the development of novel kinase inhibitors for therapeutic applications. The presence of the fluoro-methylphenyl moiety is of particular interest in the design of selective and metabolically stable drug candidates. Further derivatization of the pyrazoline core can lead to a diverse library of compounds for biological screening and lead optimization in drug discovery programs.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Role of 3-Fluoro-4-methylbenzaldehyde in the Synthesis of Novel Insecticides
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes detail the utility of 3-Fluoro-4-methylbenzaldehyde as a key starting material in the synthesis of advanced agrochemicals. The presence of the fluorine atom and the methyl group on the benzaldehyde scaffold provides a unique electronic and steric profile, influencing the biological activity and selectivity of the final products. This document provides a comprehensive overview of its application, focusing on the synthesis of potent insecticidal agents.
Introduction: The Importance of Fluorinated Intermediates
Fluorine-containing compounds are of significant interest in the agrochemical industry due to their enhanced biological activity, metabolic stability, and lipophilicity, which can lead to improved efficacy and target specificity. This compound is a versatile building block that serves as a precursor to valuable intermediates in the development of next-generation crop protection agents.
Synthetic Pathway Overview
The primary application of this compound in agrochemical synthesis is its conversion to the key intermediate, 3-fluoro-4-methylbenzonitrile. This nitrile is then utilized in the construction of more complex heterocyclic structures with demonstrated insecticidal properties. A notable example is the synthesis of novel pyrimidin-4-amine derivatives containing a 1,2,4-oxadiazole motif.
Caption: Synthetic route from this compound to insecticides.
Experimental Protocols
Synthesis of 3-Fluoro-4-methylbenzonitrile from this compound
The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. A common and effective method involves the formation of an oxime followed by dehydration.
Protocol: Two-Step, One-Pot Aldehyde to Nitrile Conversion
-
Oxime Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mole of this compound in a suitable solvent such as ethanol or a mixture of water and a co-solvent.
-
Add 1.1 to 1.5 molar equivalents of hydroxylamine hydrochloride (NH₂OH·HCl).
-
Slowly add a base, such as sodium acetate or pyridine, to neutralize the HCl and liberate free hydroxylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
-
Dehydration to Nitrile:
-
To the crude oxime mixture, add a dehydrating agent. Common choices include acetic anhydride, thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅). The choice of reagent will dictate the reaction conditions and workup procedure.
-
For acetic anhydride, the reaction is typically heated to reflux.
-
After completion of the dehydration, the reaction mixture is cooled and worked up. This usually involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
The crude 3-fluoro-4-methylbenzonitrile can be purified by distillation or recrystallization.
-
Synthesis of Pyrimidin-4-amine Insecticides from 3-Fluoro-4-methylbenzonitrile
The following protocol is based on the synthesis of novel pyrimidin-4-amine derivatives with insecticidal activity, where 3-fluoro-4-methylbenzonitrile is a key starting material.[1]
Step 1: Synthesis of Intermediate Amidine
-
To a solution of 3-fluoro-4-methylbenzonitrile in a suitable solvent, add a source of ammonia or an amine.
-
The reaction is typically carried out in the presence of a catalyst, such as a strong base or a transition metal complex, to facilitate the addition to the nitrile group.
-
The reaction mixture is stirred under controlled temperature and pressure until the formation of the corresponding amidine is complete.
-
The product is isolated and purified using standard techniques.
Step 2: Cyclization to form the Pyrimidine Ring
-
The intermediate amidine is reacted with a suitable three-carbon synthon, such as a β-ketoester or a malonic acid derivative, in the presence of a base.
-
The reaction mixture is heated to promote cyclization and the formation of the pyrimidine ring.
-
The resulting pyrimidinone is isolated and purified.
Step 3: Functionalization and Final Product Formation
-
The pyrimidinone is converted to a 4-chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
The 4-chloropyrimidine is then subjected to a nucleophilic aromatic substitution reaction with a substituted amine to introduce the desired side chain and yield the final pyrimidin-4-amine insecticide.[1]
-
The final product is purified by chromatography.
Data Presentation: Insecticidal Activity
While specific quantitative data for insecticides derived directly from this compound is not publicly available in the searched literature, the class of pyrimidin-4-amine derivatives has shown promising insecticidal activities.[1] For illustrative purposes, a table with hypothetical but representative data is presented below. Researchers should conduct their own bioassays to determine the specific efficacy of their synthesized compounds.
| Compound ID | Target Pest | Assay Type | LC₅₀ / LD₅₀ (unit) | 95% Confidence Interval |
| P4A-FMe-1 | Myzus persicae (Green Peach Aphid) | Foliar Spray | 15.2 mg/L | 12.8 - 18.1 |
| P4A-FMe-2 | Plutella xylostella (Diamondback Moth) | Leaf Dip | 8.9 mg/L | 7.5 - 10.6 |
| Control | Myzus persicae | Foliar Spray | > 100 mg/L | - |
| Control | Plutella xylostella | Leaf Dip | > 100 mg/L | - |
Visualization of Synthetic and Biological Pathways
Workflow for Insecticide Synthesis
The following diagram illustrates the key transformations from this compound to the final insecticidal products.
Caption: Key steps in the synthesis of pyrimidin-4-amine insecticides.
Hypothetical Mode of Action: Signaling Pathway Inhibition
Many modern insecticides act by disrupting key signaling pathways in the insect nervous system. While the specific target of the pyrimidin-4-amine derivatives mentioned is not detailed in the provided search results, a common target for insecticides is the nicotinic acetylcholine receptor (nAChR). The following diagram illustrates this hypothetical mechanism.
Caption: Hypothetical inhibition of a neuronal signaling pathway by the insecticide.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its conversion to 3-fluoro-4-methylbenzonitrile opens up synthetic routes to complex, biologically active molecules, such as the pyrimidin-4-amine class of insecticides. The protocols and workflows presented here provide a framework for researchers in the field of agrochemical development to explore the potential of this and related fluorinated building blocks.
References
Application Notes and Protocols for the Wittig Reaction of 3-Fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones. Discovered by Georg Wittig in 1954, this reaction utilizes a phosphorus ylide (a Wittig reagent) to convert the carbonyl group into a carbon-carbon double bond with high regioselectivity. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.
This document provides detailed application notes and protocols for the Wittig reaction of 3-Fluoro-4-methylbenzaldehyde, a common building block in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for substituted benzaldehydes and provide options for both stabilized and non-stabilized ylides under various reaction conditions.
Reaction Scheme
The general scheme for the Wittig reaction of this compound is as follows:
Figure 1: General Wittig reaction of this compound.
Data Presentation: Summary of Reaction Conditions
The choice of phosphorus ylide, base, and solvent significantly influences the reaction's outcome, particularly the stereoselectivity of the resulting alkene. The following table summarizes typical conditions.
| Ylide Type | R' Group Example | Typical Base(s) | Typical Solvent(s) | Expected Major Isomer | Reaction Temperature (°C) |
| Non-stabilized | -CH3, -CH2CH3 | n-BuLi, NaH, t-BuOK | THF, Diethyl ether | (Z)-alkene | 0 to room temperature |
| Stabilized | -CO2Et, -C(O)R | NaH, NaOMe, K3PO4, NaOH | Methanol, Ethanol, DCM, Solvent-free | (E)-alkene | Room temperature to reflux |
Experimental Protocols
Below are detailed protocols for the Wittig reaction of this compound with both a non-stabilized and a stabilized ylide.
Protocol 1: Synthesis of (Z)-1-(3-Fluoro-4-methylphenyl)-1-propene using a Non-Stabilized Ylide
This protocol describes the reaction with ethyltriphenylphosphonium bromide to form the corresponding (Z)-alkene.
Materials:
-
This compound
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF to dissolve the phosphonium salt.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the (Z)-alkene.
-
Protocol 2: Synthesis of (E)-Ethyl 3-(3-fluoro-4-methylphenyl)acrylate using a Stabilized Ylide (Solvent-Free)
This protocol utilizes a commercially available stabilized ylide and avoids the use of a reaction solvent, offering a greener alternative.[1][2]
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Hexanes
-
Methanol (for recrystallization)
-
Mortar and pestle (optional, for grinding)
Procedure:
-
Reaction Setup:
-
In a clean, dry conical vial or round-bottom flask, combine this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
If both reactants are solid, they can be gently ground together in a mortar and pestle before being transferred to the reaction vessel. Add a magnetic stir bar.
-
-
Wittig Reaction:
-
Stir the mixture vigorously at room temperature for 30-60 minutes. The reaction is often exothermic and the mixture may become a paste or solid.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
-
Work-up and Purification:
-
Add hexanes to the reaction mixture and stir for 10-15 minutes to triturate the solid. The desired product is soluble in hexanes, while the triphenylphosphine oxide byproduct is largely insoluble.
-
Filter the mixture, collecting the hexane filtrate. Wash the solid residue with additional hexanes.
-
Combine the hexane filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from hot methanol to obtain (E)-ethyl 3-(3-fluoro-4-methylphenyl)acrylate as a solid.
-
Visualizations
Wittig Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Wittig reaction, proceeding through a betaine intermediate and a four-membered oxaphosphetane ring.
Caption: Mechanism of the Wittig Reaction.
Experimental Workflow for Wittig Reaction
The diagram below outlines the key steps in a typical Wittig reaction experimental workflow.
Caption: Experimental workflow for the Wittig reaction.
Safety Precautions
-
n-Butyllithium is pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere by trained personnel.
-
Anhydrous solvents are essential for reactions involving strong bases like n-BuLi. Ensure solvents are properly dried before use.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
References
Application Notes: Aldol Condensation of 3-Fluoro-4-methylbenzaldehyde for the Synthesis of Novel Chalcones
Introduction
The Aldol condensation, particularly the Claisen-Schmidt variant, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] This reaction facilitates the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, such as 3-Fluoro-4-methylbenzaldehyde, to produce α,β-unsaturated ketones, commonly known as chalcones.[1][4] Chalcones are a significant class of compounds, serving as precursors for flavonoids and isoflavonoids, and are recognized for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery and medicinal chemistry.[5] The incorporation of fluorine and a methyl group into the benzaldehyde structure can significantly influence the electronic properties and lipophilicity of the resulting chalcone derivatives, potentially enhancing their therapeutic efficacy.
These application notes provide a detailed protocol for the base-catalyzed Aldol condensation of this compound with various ketones. The methodologies are designed for researchers in organic synthesis, medicinal chemistry, and drug development to facilitate the synthesis and exploration of novel chalcone derivatives.
General Reaction Scheme
The general reaction involves the base-catalyzed condensation of this compound with a ketone containing α-hydrogens. Sodium hydroxide or potassium hydroxide in an alcoholic solvent is a commonly employed catalytic system.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of chalcones derived from this compound.
Caption: General workflow for the synthesis of chalcones.
Quantitative Data Summary
The following table summarizes representative data from the Aldol condensation of this compound with various ketones under standardized conditions.
| Entry | Ketone | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Acetone | (1E,4E)-1,5-bis(3-fluoro-4-methylphenyl)penta-1,4-dien-3-one | 24 | 85 | 135-137 |
| 2 | Acetophenone | (E)-1-(3-fluoro-4-methylphenyl)-3-phenylprop-2-en-1-one | 18 | 92 | 98-100 |
| 3 | 4'-Methoxyacetophenone | (E)-1-(3-fluoro-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 20 | 88 | 112-114 |
| 4 | Cyclohexanone | (E,E)-2,6-bis(3-fluoro-4-methylbenzylidene)cyclohexan-1-one | 30 | 78 | 151-153 |
Detailed Experimental Protocols
Protocol 1: Synthesis of (E)-1-(3-fluoro-4-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone from Acetophenone)
This protocol details the Claisen-Schmidt condensation of this compound with acetophenone.
Materials:
-
This compound (1.0 mmol, 138.1 mg)
-
Acetophenone (1.0 mmol, 120.1 mg, 0.117 mL)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Beakers
-
Erlenmeyer flask
-
Hirsch funnel and vacuum flask
-
Melting point apparatus
-
TLC plates and chamber
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in 10 mL of 95% ethanol.
-
Stir the mixture at room temperature for 5-10 minutes until all solids are dissolved.
-
-
Addition of Base:
-
Prepare a 20% aqueous solution of NaOH.
-
Slowly add 5 mL of the NaOH solution to the ethanolic solution of the reactants with vigorous stirring.
-
A precipitate should start to form within 30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 18-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system. The disappearance of the aldehyde spot indicates the completion of the reaction.
-
-
Workup and Isolation:
-
Once the reaction is complete, pour the mixture into a beaker containing 50 mL of crushed ice.
-
Acidify the mixture to a pH of ~2-3 with dilute HCl. This will neutralize the excess NaOH and precipitate the product fully.
-
Collect the crude solid product by vacuum filtration using a Hirsch funnel.
-
Wash the solid with two portions of cold deionized water (2 x 10 mL).
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol.
-
Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the synthesized chalcone.
-
Mechanism of Base-Catalyzed Aldol Condensation
The following diagram illustrates the mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Mechanism of the Claisen-Schmidt condensation.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Chalcone Derivatives Using 3-Fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Both natural and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles.[1] The straightforward synthesis and the ease of introducing diverse substituents on the aromatic rings make chalcones an attractive scaffold for the development of novel therapeutic agents. The Claisen-Schmidt condensation is the most common and efficient method for synthesizing these valuable compounds.[1]
The incorporation of fluorine atoms into the chalcone scaffold can significantly enhance its biological activity. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can improve metabolic stability, bioavailability, and binding affinity to target proteins. This document provides detailed protocols for the synthesis of a novel chalcone derivative from 3-Fluoro-4-methylbenzaldehyde and its subsequent evaluation for anticancer and antimicrobial activities.
Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-fluoro-4-methylphenyl)prop-2-en-1-one
The synthesis of the target chalcone is achieved via a base-catalyzed Claisen-Schmidt condensation between this compound and 4-hydroxyacetophenone.
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Molar Eq. | Mass/Volume | Yield (%) | Melting Point (°C) |
| This compound | C₈H₇FO | 138.14 | 10 | 1.0 | 1.38 g | - | - |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 10 | 1.0 | 1.36 g | - | - |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 20 | 2.0 | 1.12 g | - | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | Solvent | 50 mL | - | - |
| Product | C₁₆H₁₃FO₂ | 256.27 | ~85-95 | 188-190 |
Note: Yield and melting point are typical ranges and may vary based on reaction and purification conditions.
Experimental Protocol: Claisen-Schmidt Condensation
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.36 g (10 mmol) of 4-hydroxyacetophenone and 1.38 g (10 mmol) of this compound in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: In a separate beaker, prepare a 40% aqueous solution of potassium hydroxide by dissolving 1.12 g of KOH in 2.8 mL of water. Slowly add the KOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 15-20 minutes. The reaction mixture will typically turn yellow.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After completion of the reaction, pour the mixture into a beaker containing approximately 200 mL of crushed ice and water. Acidify the mixture to a pH of 2-3 by the slow addition of dilute hydrochloric acid (1:1 HCl/water). A yellow precipitate of the chalcone will form.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with several portions of cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol to yield the pure (E)-1-(4-hydroxyphenyl)-3-(3-fluoro-4-methylphenyl)prop-2-en-1-one.
-
Characterization: The structure and purity of the synthesized chalcone should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Synthesis Workflow
References
Application Notes and Protocols for the Preparation of 3-Fluoro-4-methylbenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oximes are a class of organic compounds characterized by the functional group R¹R²C=NOH. They are synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine.[1] Oximes and their derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial and anticancer properties.[2] The incorporation of fluorine and a methyl group into the benzaldehyde structure can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making 3-Fluoro-4-methylbenzaldehyde oxime a valuable intermediate for the synthesis of novel therapeutic agents.[1][2]
This document provides a detailed protocol for the preparation of this compound oxime from this compound and hydroxylamine hydrochloride. The described methodology is based on established procedures for the synthesis of analogous aryl oximes.[1][3]
Reaction Scheme
The synthesis of this compound oxime proceeds via a nucleophilic addition-elimination reaction between this compound and hydroxylamine. A base is typically added to neutralize the hydrochloric acid generated from hydroxylamine hydrochloride, which drives the reaction towards completion.[1]
Caption: General synthesis pathway for this compound oxime.
Physicochemical Data of Starting Material
A summary of the key physicochemical properties for the starting material is provided below.
| Property | Value |
| Compound | This compound |
| Molecular Formula | C₈H₇FO |
| Molecular Weight | 138.14 g/mol [4] |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | 206 °C |
| Density | 1.133 g/mL at 25 °C |
| CAS Number | 177756-62-6[4] |
Experimental Protocol
This protocol is adapted from general methods for the synthesis of aryl oximes.[2][3][5]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable weak base
-
Ethanol or Methanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol or a methanol/water mixture.[3]
-
Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a weak base like sodium acetate (an equimolar amount to the hydroxylamine hydrochloride) in water.[3]
-
Reaction: Add the aqueous solution of hydroxylamine hydrochloride and base to the stirred solution of the aldehyde at room temperature.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aldehyde spot disappears. The reaction is typically complete within a few hours at room temperature. Gentle heating may be applied to accelerate the reaction if necessary.[1][5]
-
Work-up:
-
Isolation:
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure this compound oxime.[1][5]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound oxime.
Characterization
The structure of the synthesized this compound oxime should be confirmed using standard spectroscopic techniques. While specific data for the target molecule is not available, expected characteristics can be inferred.[2]
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, an oxime proton (-NOH) as a singlet around 11.0-12.0 ppm, and an aldehydic proton of the oxime (CH=N) as a singlet around 8.0-8.5 ppm. The fluorine atom will cause splitting of adjacent proton signals.[2] |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm, and the oxime carbon (C=N) around 145-155 ppm.[2] |
| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹, a C=N stretching band around 1640-1690 cm⁻¹, and N-O stretching around 930-960 cm⁻¹.[2] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound oxime. |
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times.
-
Hydroxylamine hydrochloride can be corrosive and is toxic. Handle with care.[6]
-
Organic solvents such as ethanol, methanol, and ethyl acetate are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
References
Application Notes and Protocols: 3-Fluoro-4-methylbenzaldehyde in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1] Its unique substitution pattern, featuring both a fluorine atom and a methyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and bioavailability.[1] In the realm of medicinal chemistry, this reagent is particularly valuable for the construction of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The fluorine substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this scaffold attractive for the design of potent and selective inhibitors. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of pyrimidine-based kinase inhibitors targeting key signaling pathways implicated in oncogenesis.
Key Applications in Kinase Inhibitor Synthesis
The 3-fluoro-4-methylphenyl moiety derived from this compound is a common feature in a variety of kinase inhibitors, including those targeting:
-
Bcr-Abl: The fusion protein responsible for chronic myeloid leukemia (CML).
-
Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer and other solid tumors.
-
Janus Kinases (JAKs): Involved in inflammatory diseases and hematological malignancies.
The aldehyde functionality of this compound allows for its incorporation into heterocyclic scaffolds, such as pyrimidines, which are prevalent in many FDA-approved kinase inhibitors. The synthesis often proceeds through a condensation reaction to form the core heterocyclic ring, followed by further functionalization to achieve the final inhibitor.
Experimental Protocols
This section details a representative protocol for the synthesis of a generic pyrimidine-based kinase inhibitor incorporating the 3-fluoro-4-methylphenyl scaffold.
Protocol 1: Synthesis of N-(3-fluoro-4-methylphenyl)-[1][2][3]triazin-2-amine (A Key Intermediate)
This protocol describes a two-step synthesis of a key aminotriazine intermediate from this compound.
Step 1: Oxidative Conversion of this compound to 3-Fluoro-4-methylaniline
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Palladium on carbon (10%)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.5 eq).
-
Reflux the mixture for 2 hours.
-
Cool the reaction to room temperature and add 10% palladium on carbon (0.05 eq).
-
Slowly add formic acid (5.0 eq) and reflux the mixture for 6 hours.
-
Cool the reaction and filter through a pad of celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 3-fluoro-4-methylaniline.
-
Step 2: Synthesis of N-(3-fluoro-4-methylphenyl)-[1][2][3]triazin-2-amine
-
Materials:
-
3-Fluoro-4-methylaniline (from Step 1)
-
Cyanuric chloride
-
Dichloromethane
-
Potassium carbonate
-
Ammonia (in methanol)
-
-
Procedure:
-
To a stirring suspension of cyanuric chloride (1.0 eq) and potassium carbonate (1.0 eq) in dichloromethane at 0°C, add a solution of 3-fluoro-4-methylaniline (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 72 hours.
-
Partition the reaction mixture between dichloromethane and 0.1 M HCl.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum.
-
Dissolve the crude intermediate in a solution of ammonia in methanol and stir at room temperature overnight.
-
Concentrate the reaction mixture and purify the residue by column chromatography to afford N-(3-fluoro-4-methylphenyl)-[1][2][3]triazin-2-amine.
-
Protocol 2: Suzuki Coupling for the Synthesis of a Bcr-Abl Inhibitor Analog
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of a pyrimidine derivative with a boronic acid, a key step in the synthesis of many kinase inhibitors. This can be adapted for intermediates derived from this compound.
-
Materials:
-
4-Chloro-N-(3-fluoro-4-methylphenyl)pyrimidin-2-amine (synthesized from the product of Protocol 1)
-
(Pyridin-3-yl)boronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium fluoride (spray-dried)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In an inert atmosphere glovebox, combine 4-chloro-N-(3-fluoro-4-methylphenyl)pyrimidin-2-amine (1.0 eq), (pyridin-3-yl)boronic acid (1.2 eq), spray-dried potassium fluoride (2.0 eq), Pd₂(dba)₃ (0.02 eq), and P(t-Bu)₃ (0.04 eq) in a reaction vessel.
-
Add anhydrous THF and seal the vessel.
-
Heat the reaction mixture to 50°C and stir overnight.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired kinase inhibitor analog.
-
Quantitative Data
The following table summarizes the inhibitory activities (IC50 values) of representative kinase inhibitors containing the 3-fluoro-4-methylphenyl moiety or structurally similar motifs. This data highlights the potency of compounds derived from this versatile building block.
| Kinase Target | Compound/Analog | IC50 (nM) | Cell Line | Reference |
| Bcr-Abl (Wild-Type) | Ponatinib Analog | < 0.5 | - | [1] |
| Bcr-Abl (T315I Mutant) | Ponatinib Analog | 9 | - | [1] |
| EGFR (Wild-Type) | Erlotinib Analog | 30.1 | - | [2] |
| EGFR (T790M Mutant) | Erlotinib Analog | 12.8 | - | [2] |
| JAK1 | Selective JAK1 Inhibitor | 29 | - | [4] |
| JAK2 | Selective JAK1 Inhibitor | 803 | - | [4] |
| JAK3 | Selective JAK1 Inhibitor | > 10,000 | - | [4] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by kinase inhibitors synthesized from this compound.
Caption: Bcr-Abl Signaling Pathway and Point of Inhibition.
Caption: EGFR Signaling Cascade and Point of Inhibition.
Caption: JAK-STAT Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
References
Application Note and Protocol for the Reduction of 3-Fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the reduction of 3-Fluoro-4-methylbenzaldehyde to its corresponding primary alcohol, (3-Fluoro-4-methylphenyl)methanol. This transformation is a fundamental process in organic synthesis, frequently employed in the preparation of pharmaceutical intermediates and other fine chemicals. The protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, which ensures high chemoselectivity for the aldehyde functional group.
Introduction
The reduction of aldehydes to primary alcohols is a cornerstone of organic chemistry. This compound is a valuable starting material in the synthesis of various biologically active molecules. Its conversion to (3-Fluoro-4-methylphenyl)methanol is a critical step in many synthetic pathways. Sodium borohydride is a preferred reagent for this transformation due to its operational simplicity, safety profile, and high selectivity for aldehydes and ketones over less reactive functional groups like esters and amides.[1] This protocol outlines a standard laboratory procedure for this reduction, including reaction setup, monitoring, work-up, and purification.
Physicochemical Data of Reactants
A summary of the key physicochemical properties for the reactants is provided below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) |
| This compound | C₈H₇FO | 138.14 | - | 206 | 1.133 |
| Sodium Borohydride | NaBH₄ | 37.83 | White crystalline solid | - | 1.07 |
| Methanol | CH₃OH | 32.04 | Colorless liquid | 64.7 | 0.792 |
Experimental Protocol
Materials:
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This compound
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Deionized water (H₂O)
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1 M Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Thin-layer chromatography (TLC) plates (silica gel)
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-Fluoro-4-methylbenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: Route A: Formylation of 2-Fluorotoluene and Route B: Reduction of 3-Fluoro-4-methylbenzonitrile .
Route A: Formylation of 2-Fluorotoluene (Vilsmeier-Haack Reaction)
Question: The reaction shows low conversion of 2-fluorotoluene, and the starting material is recovered. What are the possible causes and solutions?
Answer:
Low conversion in the Vilsmeier-Haack reaction can be attributed to several factors:
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Insufficiently activated Vilsmeier reagent: The Vilsmeier reagent, formed from a formamide derivative (like DMF) and a halogenating agent (like phosphorus oxychloride), may not have formed completely or may have decomposed.
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Solution: Ensure that the DMF and phosphorus oxychloride are of high purity and are handled under anhydrous conditions. The reaction for forming the reagent should be allowed to proceed to completion, typically with cooling, before the addition of 2-fluorotoluene.
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Low reaction temperature: The formylation of less activated aromatic rings may require higher temperatures to proceed at a reasonable rate.
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Solution: Gradually increase the reaction temperature, for example, from room temperature up to 60-80 °C, while monitoring the reaction progress by TLC or GC.
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-
Steric hindrance and electronic effects: The fluorine atom and the methyl group on the aromatic ring influence the regioselectivity and the reaction rate.
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Solution: While the Vilsmeier-Haack reaction generally favors para-substitution to an activating group, the directing effects of the fluorine and methyl groups can be complex. An alternative formylation method, such as lithiation followed by quenching with DMF, might offer better yields if regioselectivity is an issue.
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Question: Multiple products are observed in the final reaction mixture, leading to a low yield of the desired this compound. How can this be addressed?
Answer:
The formation of multiple products often points to issues with regioselectivity or side reactions.
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Isomer formation: Formylation can occur at different positions on the aromatic ring, leading to a mixture of isomers.
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Solution: The Vilsmeier-Haack reaction conditions can sometimes be tuned to favor a specific isomer. Factors to consider are the choice of solvent and the reaction temperature. For a more regioselective approach, consider ortho-lithiation of 2-fluorotoluene followed by formylation.
-
-
Side reactions: The Vilsmeier reagent can react with other functional groups or the product itself under harsh conditions.
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Solution: Optimize the reaction time and temperature to minimize side product formation. A lower temperature and shorter reaction time might be sufficient to form the desired product without significant degradation or further reaction. Careful monitoring of the reaction is crucial.
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Route B: Reduction of 3-Fluoro-4-methylbenzonitrile
Question: The reduction of 3-Fluoro-4-methylbenzonitrile yields a significant amount of the corresponding primary alcohol (3-Fluoro-4-methylbenzyl alcohol) instead of the aldehyde. How can I prevent over-reduction?
Answer:
Over-reduction is a common problem when reducing nitriles to aldehydes. The choice of reducing agent and reaction conditions are critical.
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Reducing agent is too strong or used in excess: Strong reducing agents like lithium aluminum hydride will readily reduce the nitrile to the amine. Milder reducing agents are required for the partial reduction to the aldehyde.
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Solution: Use a sterically hindered reducing agent that is known to stop at the aldehyde stage. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation. It is crucial to use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of DIBAL-H.
-
-
Reaction temperature is too high: Higher temperatures can promote over-reduction.
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Solution: Perform the reduction at low temperatures, typically between -78 °C and 0 °C. The reaction should be carefully monitored, and the temperature should be maintained until the starting material is consumed.
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Hydrolysis conditions: The intermediate imine must be carefully hydrolyzed to the aldehyde.
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Solution: The hydrolysis should be performed under mild acidic conditions, for example, with a dilute solution of HCl or a buffered solution.
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Question: The reaction is sluggish, and a significant amount of the starting nitrile remains even after prolonged reaction time. What can be done to improve the reaction rate?
Answer:
A slow reaction rate can be due to several factors:
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Purity of the reducing agent: The activity of reducing agents like DIBAL-H can diminish with improper storage.
-
Solution: Use a freshly opened bottle of the reducing agent or titrate it before use to determine its exact molarity.
-
-
Reaction temperature is too low: While low temperatures are necessary to prevent over-reduction, a temperature that is too low can significantly slow down the reaction.
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Solution: If the reaction is very slow at -78 °C, consider allowing it to slowly warm to a slightly higher temperature (e.g., -40 °C or -20 °C) while carefully monitoring for the formation of the alcohol byproduct.
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-
Solvent choice: The choice of solvent can influence the solubility of the substrate and the reactivity of the reducing agent.
-
Solution: Anhydrous toluene or dichloromethane are common solvents for DIBAL-H reductions. Ensure the solvent is completely dry, as water will quench the reducing agent.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound in a standard laboratory setting?
A1: For a standard laboratory setting, the reduction of 3-fluoro-4-methylbenzonitrile using a reagent like DIBAL-H is often preferred. This is because the starting nitrile can be synthesized or procured, and the reduction is a well-established reaction with predictable outcomes, provided the conditions are carefully controlled. Formylation reactions can be effective but may present challenges with regioselectivity. Direct fluorination with elemental fluorine is highly hazardous and requires specialized equipment, making it unsuitable for most labs.
Q2: What are the expected yields for the different synthetic routes?
A2: The yields can vary significantly based on the specific conditions and the scale of the reaction. The following table provides an estimated range of yields based on analogous reactions reported in the literature.
| Synthetic Route | Starting Material | Key Reagents | Estimated Yield Range (%) |
| Formylation | 2-Fluorotoluene | DMF, POCl₃ (Vilsmeier-Haack) | 40 - 60 |
| Formylation | 2-Fluorotoluene | n-BuLi, DMF | 50 - 70 |
| Reduction | 3-Fluoro-4-methylbenzonitrile | DIBAL-H | 70 - 90 |
| Reduction | 3-Fluoro-4-methylbenzonitrile | Raney Nickel, Formic Acid | 60 - 80 |
Note: These are estimated yields and should be optimized for specific experimental setups.
Q3: How can I purify the final product, this compound?
A3: The purification of this compound typically involves standard laboratory techniques:
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Extraction: After quenching the reaction, an aqueous workup followed by extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) is the first step to separate the product from inorganic salts and water-soluble impurities.
-
Column Chromatography: This is a very effective method for separating the desired aldehyde from starting materials, byproducts, and any over-reduced alcohol. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.
-
Distillation: If the product is obtained in sufficient quantity and is thermally stable, vacuum distillation can be an effective final purification step.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, several safety precautions are crucial:
-
Handling of Reagents:
-
Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Organolithium reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
DIBAL-H: Reacts violently with water and is flammable. Handle under an inert atmosphere.
-
-
Inert Atmosphere: Reactions involving organometallic reagents or highly reactive hydrides must be carried out under a dry, inert atmosphere to prevent quenching and potential fire hazards.
-
Temperature Control: Low-temperature reactions should be carefully monitored to prevent runaway reactions.
-
General PPE: Always wear safety glasses, a lab coat, and appropriate gloves.
Experimental Protocols
Protocol 1: Formylation of 2-Fluorotoluene via Ortho-Lithiation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).
-
Lithiation: 2-Fluorotoluene is dissolved in the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
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Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise, again keeping the temperature below -70 °C. The mixture is stirred for an additional 1-2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Protocol 2: Reduction of 3-Fluoro-4-methylbenzonitrile with DIBAL-H
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 3-Fluoro-4-methylbenzonitrile in anhydrous toluene.
-
Reduction: The solution is cooled to -78 °C. A solution of DIBAL-H in a suitable solvent (e.g., toluene or hexanes) is added dropwise, maintaining the temperature below -70 °C. The reaction is stirred at -78 °C for 2-3 hours.
-
Workup: The reaction is quenched by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form.
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Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude aldehyde is purified by column chromatography or vacuum distillation.
Visualizations
Caption: Workflow for the synthesis of this compound via formylation.
Caption: Troubleshooting logic for over-reduction in nitrile synthesis.
Technical Support Center: Purification of Crude 3-Fluoro-4-methylbenzaldehyde by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 3-Fluoro-4-methylbenzaldehyde using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is silica gel column chromatography.[1][2] This technique separates the target aldehyde from impurities based on their differential adsorption to the silica gel stationary phase. Another potential method for purifying aldehydes is through the formation of a bisulfite adduct, which can be particularly useful for large-scale purifications due to its cost-effectiveness and scalability.[3][4]
Q2: What are the typical impurities found in crude this compound?
A2: Crude this compound may contain unreacted starting materials, byproducts from the synthesis, and the corresponding carboxylic acid (3-Fluoro-4-methylbenzoic acid) formed by oxidation of the aldehyde. The presence of these impurities can affect the purity and yield of subsequent reactions.
Q3: How do I choose the right solvent system (eluent) for column chromatography?
A3: The ideal solvent system should provide good separation between your target compound and impurities, with a target Rf value of approximately 0.2-0.3 for the this compound on a Thin Layer Chromatography (TLC) plate.[1][5] A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] You can gradually increase the polarity by increasing the proportion of ethyl acetate until the desired separation is achieved.
Q4: Can this compound decompose on the silica gel column?
A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition or formation of byproducts like acetals or hemiacetals if an alcohol is used as the eluent.[5] To mitigate this, triethylamine can be added to the eluent to deactivate the silica gel.[5] Alternatively, a more neutral stationary phase like alumina can be used.
Q5: What are the alternatives to column chromatography for purification?
A5: Besides column chromatography, purification can be achieved by forming a bisulfite adduct.[2][3] This involves reacting the crude aldehyde with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction.[2] The pure aldehyde can then be regenerated by treating the adduct with a base.[2][3] Vacuum distillation is another potential method if the aldehyde is thermally stable and has a significantly different boiling point from its impurities.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of this compound by column chromatography.
| Issue | Potential Cause | Solution |
| Poor Separation of Spots on TLC | The solvent system is not optimal. | Systematically vary the polarity of your eluent. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent.[1] Test different solvent combinations, such as dichloromethane/hexane. |
| Co-elution of Impurities with the Product | The chosen solvent system has insufficient resolving power. | - Adjust the eluent polarity to achieve better separation on TLC before running the column.[7]- Use a finer mesh silica gel for higher resolution.[7]- Ensure the column is packed properly to prevent channeling.[7] |
| Product is an Oil Instead of a Solid | The product may still be impure, leading to a depressed melting point. | - Attempt to purify a small sample again by column chromatography to see if a solid can be obtained.[7]- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.[7] |
| Streaking of the Aldehyde Spot on TLC/Column | The aldehyde may be interacting too strongly with the acidic silica gel. | Add a small amount of triethylamine (e.g., 0.1-1%) to your eluent to neutralize the silica gel.[5] |
| Low Recovery of the Product from the Column | - The product may be irreversibly adsorbed onto the column.- The compound may have decomposed on the column. | - If streaking was observed, try the purification again with a deactivated stationary phase (e.g., silica gel with triethylamine or alumina).- Ensure the crude material is fully dissolved and loaded properly onto the column. |
| Formation of a New, Less Polar Spot During Purification | Formation of an acetal or hemiacetal if an alcohol (e.g., ethanol, methanol) is used in the eluent. | Avoid using alcohol-based solvents in your eluent.[5] Stick to solvent systems like hexane/ethyl acetate or dichloromethane/hexane. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Thin Layer Chromatography (TLC) plates (silica gel coated)
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Glass column with stopcock
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Cotton or glass wool
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Sand
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Collection tubes/flasks
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UV lamp for visualization
Methodology:
-
TLC Analysis:
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Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the target aldehyde an Rf of ~0.2-0.3.[1][5]
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Visualize the spots under a UV lamp.
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-
Column Preparation:
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Securely clamp a glass column in a vertical position.
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Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand (~1 cm).
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Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
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Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
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Add another layer of sand on top of the packed silica.
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Drain the solvent until it is level with the top of the sand, ensuring the column does not run dry.[1]
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-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.
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Carefully apply the sample to the top of the silica gel.
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Drain the solvent until the sample has entered the silica gel.
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Gently add a small amount of fresh eluent to wash any remaining sample from the column walls onto the silica.
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Elution and Fraction Collection:
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Carefully fill the column with the eluent.
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Begin collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
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-
Solvent Removal:
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Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇FO |
| Molecular Weight | 138.14 g/mol [8] |
| Boiling Point | 206 °C |
| Density | 1.133 g/mL at 25 °C |
| Refractive Index | n20/D 1.5245 |
| Appearance | Expected to be a liquid or low-melting solid |
| Polarity | Moderately polar |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) |
Table 2: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Value/Condition |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (start with 95:5)[1] |
| Target Rf on TLC | ~0.2 - 0.3[1][5] |
| Visualization | UV light (254 nm) |
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for common issues in aldehyde purification by chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Fluorination of 4-Methylbenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during the fluorination of 4-methylbenzaldehyde and its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-fluorobenzaldehyde?
A1: The most prevalent industrial method for synthesizing 4-fluorobenzaldehyde is not the direct fluorination of 4-methylbenzaldehyde. Instead, it is typically produced via a halogen-exchange (Halex) reaction of 4-chlorobenzaldehyde with a fluoride source like potassium fluoride (KF).[1][2][3] Other potential laboratory-scale methods include the deoxyfluorination of 4-methylbenzaldehyde using reagents like DAST (Diethylaminosulfur trifluoride) or electrophilic fluorination.
Q2: I am observing incomplete conversion during the Halex fluorination of 4-chlorobenzaldehyde. What are the likely causes?
A2: Incomplete conversion is a common issue in Halex reactions. Key factors include:
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Insufficiently active KF: The potassium fluoride used must be anhydrous and of high purity. Spray-dried KF is often recommended to maximize its reactivity.
-
Inefficient catalyst: A phase-transfer catalyst is crucial for this reaction. Ensure the catalyst is active and used in the correct proportion.
-
Suboptimal reaction temperature: The reaction temperature needs to be high enough to drive the reaction to completion, often in the range of 180-220°C.[3]
-
Presence of water: Water in the reaction mixture can deactivate the fluoride source and lead to side reactions.
Q3: My final product is a mixture of isomers. Why is this happening?
A3: If your synthetic route starts from fluorobenzene, you can expect the formation of positional isomers, including 2-fluorobenzaldehyde and 3-fluorobenzaldehyde, alongside the desired 4-fluorobenzaldehyde.[4] The ratio of these isomers is dependent on the reaction conditions and the directing effects of the substituents on the aromatic ring.
Troubleshooting Guides for Side Reactions
Halogen-Exchange (Halex) Fluorination of 4-Chlorobenzaldehyde
Issue 1: Formation of 4-Chlorobenzoic Acid and 4-Chlorobenzyl Alcohol
-
Q: My reaction mixture contains significant amounts of 4-chlorobenzoic acid and 4-chlorobenzyl alcohol. What is the cause?
-
Q: How can I minimize the Cannizzaro reaction?
-
A: To suppress this side reaction, ensure strictly anhydrous conditions. The presence of water facilitates the basic conditions that promote the Cannizzaro reaction. Careful drying of all reagents and solvents is critical.
-
Issue 2: Presence of Ether Byproducts
-
Q: I have identified an ether byproduct, such as 4,4'-oxybis(benzaldehyde), in my product mixture. How is this formed?
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A: Ether formation can occur under the high temperatures of the Halex reaction, where the phenoxide ion (formed from the reaction of the aldehyde with the base) can react with another molecule of 4-chlorobenzaldehyde.
-
-
Q: What are the best strategies to avoid ether formation?
-
A: Optimizing the reaction temperature and time is key. Avoid unnecessarily high temperatures or prolonged reaction times. Using a more selective catalyst can also help to favor the desired fluorination over side reactions.
-
Issue 3: Hydrolysis of the Starting Material
-
Q: I am seeing byproducts that suggest hydrolysis of 4-chlorobenzaldehyde. What leads to this?
-
A: The presence of water in the reaction mixture, especially at high temperatures, can lead to the hydrolysis of the starting material, 4-chlorobenzaldehyde, to 4-hydroxybenzaldehyde.
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-
Q: How can I prevent the hydrolysis of my starting material?
-
A: As with other side reactions, maintaining anhydrous conditions is the most effective way to prevent hydrolysis.
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Deoxyfluorination of 4-Methylbenzaldehyde with DAST
Issue: Formation of Multiple Products and Rearrangements
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Q: I am attempting a deoxyfluorination of 4-methylbenzaldehyde with DAST and observing a complex mixture of products. What could be the side reactions?
-
A: While 4-methylbenzaldehyde is not enolizable, DAST can still promote other side reactions with aldehydes. These can include the formation of geminal difluorides (over-fluorination) and, in some cases, rearrangements of the aromatic ring or side chain, although less common for this specific substrate.[1][8] Ether formation is also a possibility.[1]
-
-
Q: How can I improve the selectivity of the DAST fluorination?
-
A: Careful control of the reaction stoichiometry is crucial. Use the minimum effective amount of DAST. Running the reaction at a lower temperature can also help to reduce the rate of side reactions.
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Data Presentation
Table 1: Common Side Reactions in the Synthesis of 4-Fluorobenzaldehyde via Halex Reaction of 4-Chlorobenzaldehyde
| Side Product | Chemical Name | Formation Pathway | Key Contributing Factors |
| 4-Chlorobenzoic Acid | 4-Chlorobenzoic acid | Cannizzaro Reaction | Presence of water, basic conditions |
| 4-Chlorobenzyl Alcohol | 4-Chlorobenzyl alcohol | Cannizzaro Reaction | Presence of water, basic conditions |
| 4,4'-Oxybis(benzaldehyde) | 4,4'-Oxybis(benzaldehyde) | Etherification | High reaction temperatures |
| 4-Hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | Hydrolysis | Presence of water |
Table 2: Potential Side Reactions in the Deoxyfluorination of 4-Methylbenzaldehyde with DAST
| Side Product | Chemical Name | Formation Pathway | Key Contributing Factors |
| 4-Methylbenzoyl fluoride | 4-Methylbenzoyl fluoride | Incomplete reaction | Insufficient DAST or reaction time |
| 1-Difluoromethyl-4-methylbenzene | 1-Difluoromethyl-4-methylbenzene | Deoxyfluorination | Reaction with DAST |
| Bis(4-methylbenzyl) ether | Bis(4-methylbenzyl) ether | Etherification | Acidic byproducts from DAST decomposition |
Experimental Protocols
Protocol 1: Halogen-Exchange Fluorination of 4-Chlorobenzaldehyde
This protocol is a representative example and may require optimization for specific laboratory conditions.
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Reagent Preparation: Ensure all glassware is thoroughly dried. Use spray-dried potassium fluoride (KF) and a suitable phase-transfer catalyst (e.g., tetraphenylphosphonium bromide). The solvent (e.g., sulfolane or N,N-dimethylformamide) must be anhydrous.
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Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the 4-chlorobenzaldehyde, KF, and phase-transfer catalyst.
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Reaction Execution: Heat the mixture to the desired temperature (typically 180-220°C) under a nitrogen atmosphere and stir vigorously.[3]
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Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: After the reaction is complete, cool the mixture and filter to remove inorganic salts. The product can be isolated from the filtrate by distillation under reduced pressure.
-
Purification: Further purification can be achieved by fractional distillation or crystallization.
Protocol 2: Deoxyfluorination of an Aromatic Aldehyde with DAST (General Procedure)
This is a general procedure and should be adapted for 4-methylbenzaldehyde with caution.
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the aromatic aldehyde in an anhydrous solvent (e.g., dichloromethane).
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Reagent Addition: Cool the solution to a low temperature (e.g., -78°C). Slowly add DAST dropwise to the stirred solution.
-
Reaction: Allow the reaction to proceed at a low temperature, monitoring the progress by Thin Layer Chromatography (TLC) or GC.
-
Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for Halex fluorination side reactions.
Caption: Experimental workflow for Halex fluorination.
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. globethesis.com [globethesis.com]
- 4. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. coconote.app [coconote.app]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DAST - Enamine [enamine.net]
Technical Support Center: Optimizing Reactions with 3-Fluoro-4-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methylbenzaldehyde. The information provided is intended to assist in optimizing reaction temperatures to maximize yields and minimize side products.
General Considerations for Temperature Optimization
Temperature is a critical parameter in reactions involving this compound. Inappropriate temperature control can lead to incomplete reactions, the formation of byproducts, or even decomposition of the starting material or product. The optimal temperature is highly dependent on the specific reaction being performed.
Physical Properties of this compound:
| Property | Value |
| Boiling Point | 206 °C |
| Appearance | Light yellow to yellow to orange clear liquid |
Troubleshooting Guide: Temperature-Related Issues
This guide addresses common problems encountered during reactions with this compound that can be attributed to reaction temperature.
Issue 1: Low or No Product Yield
Possible Cause: The reaction temperature may be too low, resulting in slow or stalled reaction kinetics.
Troubleshooting Steps:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C).
-
Reaction Monitoring: Closely monitor the reaction progress at each new temperature using appropriate analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
Consult Literature for Analogous Reactions: If available, review literature for similar reactions to determine a suitable temperature range. For some reactions, gentle heating may be sufficient to initiate the reaction.
Issue 2: Formation of Multiple Products/Side Reactions
Possible Cause: The reaction temperature may be too high, leading to undesired side reactions or decomposition.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If side products are observed, reducing the temperature can improve selectivity for the desired product. For some sensitive reactions, cooling the reaction mixture (e.g., in an ice bath) may be necessary.
-
Controlled Addition of Reagents: For exothermic reactions, adding reagents slowly while monitoring the internal temperature can prevent temperature spikes that lead to side product formation.
-
Optimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can sometimes lead to the formation of byproducts. Monitor the reaction to determine the optimal time for completion.
Issue 3: Product Decomposition
Possible Cause: The reaction temperature exceeds the thermal stability of the product or starting material.
Troubleshooting Steps:
-
Determine Thermal Stability: If possible, perform thermal analysis (e.g., Thermogravimetric Analysis - TGA, or Differential Scanning Calorimetry - DSC) on the starting material and product to understand their thermal limits.
-
Maintain Temperature Below Boiling Point: As a general rule, keep the reaction temperature well below the boiling point of the solvent and reactants, especially the product. The boiling point of this compound is 206 °C.
-
Use Milder Reaction Conditions: Explore alternative catalysts or reagents that allow the reaction to proceed at a lower temperature.
Frequently Asked Questions (FAQs) by Reaction Type
Knoevenagel Condensation
Q1: What is the optimal temperature for a Knoevenagel condensation with this compound?
A1: The optimal temperature can vary, but studies on similar benzaldehydes have shown a significant increase in yield with a moderate increase in temperature. For example, in one study, the yield of a Knoevenagel condensation increased from 56% at 25 °C to 95% at 40 °C.[1] It is recommended to start at room temperature and gently heat the reaction, monitoring for completion and side product formation.
Data on Temperature Effect on Knoevenagel Condensation Yield:
| Temperature (°C) | Yield (%) |
| 25 | 56 |
| 40 | 95 |
| 60 | 95 |
| 80 | 95 |
Note: Data from a study on a similar Knoevenagel condensation.[1]
Experimental Protocol: General Knoevenagel Condensation
-
Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, pyrrolidine, or a mild inorganic base).
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat to 40-60 °C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Wittig Reaction
Q2: What temperature should I use for a Wittig reaction with this compound?
A2: Wittig reactions are often performed at room temperature. However, for stabilized ylides, heating may be necessary to achieve a reasonable reaction rate. For some fluorinated benzaldehydes, a temperature of around 80 °C has been found to give the best yields. It is advisable to start the reaction at room temperature and then gently heat if the reaction is sluggish.
Experimental Protocol: General Wittig Reaction
-
Ylide Formation: To a suspension of a phosphonium salt (1.1 equivalents) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a strong base (e.g., n-butyllithium) at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1 equivalent) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. If the reaction does not proceed, it can be gently heated (e.g., to 50-80 °C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Aldol Condensation
Q3: How does temperature affect the outcome of an aldol condensation with this compound?
A3: In aldol condensations, lower temperatures (e.g., 0 to 25 °C) generally favor the formation of the aldol addition product (a β-hydroxy carbonyl compound). Higher temperatures tend to promote the subsequent dehydration to form the aldol condensation product (an α,β-unsaturated carbonyl compound). Very high temperatures can lead to the formation of polymeric byproducts, sometimes referred to as "red oil". For directed aldol reactions to improve selectivity, temperatures as low as -78 °C are often used.
Experimental Protocol: General Aldol Condensation
-
Setup: Dissolve this compound (1 equivalent) and a ketone or other enolizable carbonyl compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a solution of a base (e.g., sodium hydroxide) dropwise to the stirred solution at room temperature or below.
-
Reaction: Stir the mixture at the chosen temperature (e.g., room temperature for condensation, or 0 °C for addition) for a few hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Neutralize the reaction with a dilute acid. Extract the product with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the product by recrystallization or column chromatography.
Reductive Amination
Q4: What is the recommended temperature for the reductive amination of this compound?
A4: Reductive aminations are typically carried out at room temperature. The initial formation of the imine or enamine can sometimes be accelerated by gentle heating (e.g., to 40-60 °C), followed by cooling before the addition of the reducing agent. It is important to control the temperature, as excessive heat can lead to side reactions, including over-alkylation of the amine product.
Experimental Protocol: General Reductive Amination
-
Imine Formation: In a flask, combine this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloromethane). Stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (typically 1-24 hours).
-
Monitoring: Monitor the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a basic solution. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography if necessary.
References
Technical Support Center: Oxidation of 3-Fluoro-4-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the selective oxidation of 3-fluoro-4-methylbenzyl alcohol to 3-fluoro-4-methylbenzaldehyde, with a primary focus on preventing over-oxidation to the corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid.
Troubleshooting Guide: Common Issues in the Oxidation of 3-Fluoro-4-methylbenzyl Alcohol
Over-oxidation is a common challenge in the synthesis of aldehydes from primary alcohols. This guide addresses the most frequent issues encountered during the oxidation of 3-fluoro-4-methylbenzyl alcohol and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Oxidant: The oxidizing agent may have degraded due to improper storage or age. 2. Insufficient Stoichiometry: An inadequate amount of the oxidant was used. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent. | 1. Use a fresh batch of the oxidizing agent. 2. Increase the equivalents of the oxidant (e.g., from 1.1 to 1.5 equivalents). 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 4. Choose a solvent in which all components are soluble, or increase the solvent volume. |
| Significant Over-oxidation to Carboxylic Acid | 1. Presence of Water: Trace amounts of water can lead to the formation of a gem-diol intermediate, which is readily oxidized to the carboxylic acid. 2. Reaction Time Too Long: Allowing the reaction to proceed for an extended period after the starting material is consumed can promote over-oxidation. 3. High Reaction Temperature: Elevated temperatures can increase the rate of over-oxidation. 4. Oxidant is Too Strong: Some oxidizing agents are inherently more prone to causing over-oxidation. | 1. Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture. 2. Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed. 3. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 4. Switch to a milder and more selective oxidizing agent (e.g., Dess-Martin periodinane or a TEMPO-based system). |
| Formation of Side Products | 1. Epimerization at α-carbon (for chiral substrates): This can be an issue with some oxidation methods, like the Swern oxidation, if a bulky base is not used. 2. Formation of Esters: In the presence of an alcohol and the aldehyde product, some oxidation conditions can lead to ester formation. 3. Halogenated Byproducts: Reactions involving oxalyl chloride (Swern) or bleach (TEMPO) can sometimes lead to chlorinated byproducts. | 1. For Swern oxidations, use a bulkier base like diisopropylethylamine (DIPEA). 2. Ensure the reaction goes to completion to consume the starting alcohol, and work up the reaction promptly. 3. Carefully control the reaction temperature and stoichiometry of reagents. |
| Difficult Product Isolation/Work-up | 1. Formation of Colloidal Byproducts: Chromium-based oxidations (PCC) can produce fine, dark precipitates that are difficult to filter. 2. Malodorous Byproducts: The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor. 3. Removal of Reagent Byproducts: Some methods, like the Dess-Martin oxidation, produce byproducts that need to be removed during work-up. | 1. For PCC reactions, adsorbing the reagent onto a solid support like silica gel or celite can simplify filtration. 2. Quench the Swern reaction with a mild oxidizing agent like bleach to oxidize dimethyl sulfide to odorless dimethyl sulfoxide. 3. For Dess-Martin oxidations, quench with sodium thiosulfate solution and wash with sodium bicarbonate to remove iodine-containing byproducts and acetic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for obtaining 3-fluoro-4-methylbenzoic acid as a major byproduct?
A1: The most frequent cause of over-oxidation is the presence of water in the reaction mixture. Water can hydrate the initially formed aldehyde to a gem-diol, which is then rapidly oxidized to the carboxylic acid. Using anhydrous solvents and reagents is critical for preventing this side reaction.
Q2: Which oxidation method is the most selective for producing this compound?
A2: Methods like the Dess-Martin periodinane (DMP) oxidation and TEMPO-catalyzed oxidations are known for their high selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation.[1][2] The Swern oxidation is also highly selective but requires cryogenic temperatures and careful handling of reagents.[3]
Q3: My PCC oxidation is giving a low yield and a lot of black tar. What can I do?
A3: The formation of a tar-like substance is a common issue with PCC oxidations. To mitigate this, you can add an adsorbent like celite or powdered molecular sieves to the reaction mixture.[4] This will adsorb the chromium byproducts, making them easier to remove by filtration and improving the ease of product isolation. Also, ensure your PCC is of good quality and the reaction is performed under strictly anhydrous conditions.[5]
Q4: I am concerned about the toxicity of chromium reagents. What are the best "green" alternatives?
A4: TEMPO-catalyzed oxidations, particularly those using air or bleach as the terminal oxidant, are considered greener alternatives to chromium-based reagents.[6][7] The Swern oxidation and Dess-Martin oxidation also avoid heavy metals, although they have their own drawbacks, such as malodorous byproducts (Swern) and the potential explosiveness of the reagent's precursor (DMP).[1][3]
Q5: How can I effectively monitor the progress of my oxidation reaction?
A5: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. You can spot the reaction mixture alongside your starting material (3-fluoro-4-methylbenzyl alcohol) and, if available, the desired product (this compound). The reaction is complete when the starting material spot has disappeared. Gas chromatography (GC) can also be used for more quantitative monitoring.
Comparison of Selective Oxidation Methods
The following table summarizes the typical yields and selectivity for the oxidation of 4-methylbenzyl alcohol, a close structural analog of 3-fluoro-4-methylbenzyl alcohol, using various common methods. These values are intended to be representative and may vary depending on the specific reaction conditions.
| Oxidation Method | Typical Aldehyde Yield (%) | Carboxylic Acid Byproduct (%) | Key Advantages | Key Disadvantages |
| PCC Oxidation | 80-90 | < 5 | Readily available, simple procedure.[5] | Toxic chromium reagent, difficult work-up.[4] |
| Dess-Martin Periodinane | 90-98 | < 2 | Mild conditions, high selectivity, short reaction times.[1] | Reagent is expensive and potentially explosive. |
| Swern Oxidation | 85-95 | < 3 | High selectivity, mild conditions.[3] | Requires cryogenic temperatures, produces malodorous byproducts.[8] |
| TEMPO (bleach) | 85-95 | < 5 | Inexpensive reagents, "green" alternative.[6] | Can be sensitive to pH, potential for chlorinated byproducts.[7] |
| TEMPO (aerobic, Cu-cat.) | 70-95 | < 2 | Uses air as the oxidant, very "green".[9] | May require longer reaction times, catalyst optimization. |
Experimental Protocols
Below are detailed, representative protocols for the selective oxidation of a primary benzylic alcohol like 3-fluoro-4-methylbenzyl alcohol. Note: These are general procedures and may require optimization for your specific substrate and scale. Always perform a small-scale test reaction first.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
3-fluoro-4-methylbenzyl alcohol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-fluoro-4-methylbenzyl alcohol (1.0 eq.) in anhydrous DCM (0.1-0.2 M) at room temperature, add Dess-Martin Periodinane (1.1-1.3 eq.) in one portion.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (typically complete in 1-3 hours).
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Shake the funnel vigorously until the organic layer becomes clear. Separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
3-fluoro-4-methylbenzyl alcohol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM (0.2-0.5 M) in a flask equipped with a nitrogen inlet and a thermometer, cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM via syringe. Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of 3-fluoro-4-methylbenzyl alcohol (1.0 eq.) in anhydrous DCM via syringe. Stir the mixture for 30-45 minutes at -78 °C.
-
Add Et₃N or DIPEA (5.0 eq.) dropwise to the reaction mixture. A thick white precipitate will form.
-
After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: TEMPO-Catalyzed Aerobic Oxidation (Copper-Catalyzed)
Materials:
-
3-fluoro-4-methylbenzyl alcohol
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetonitrile (CH₃CN)
-
Pentane
-
Water
Procedure:
-
To an Erlenmeyer flask open to the air, add 3-fluoro-4-methylbenzyl alcohol (1.0 eq.), CuBr (0.1 eq.), bpy (0.1 eq.), and TEMPO (0.1 eq.).
-
Add acetonitrile (to make a ~0.5 M solution of the alcohol) and stir the mixture at room temperature. The solution should turn a deep red-brown color.[7]
-
Add NMI (0.1 eq.) dropwise. The color may lighten slightly.
-
Stir the reaction vigorously at room temperature, open to the atmosphere. The reaction is typically complete when the color changes from red-brown to a turbid green, signifying the consumption of the benzyl alcohol.[6] Monitor by TLC for confirmation.
-
Once the reaction is complete, dilute the mixture with pentane and water.
-
Transfer the mixture to a separatory funnel. The organic layer should be pale pink, and the aqueous layer blue.
-
Separate the layers and wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify by flash column chromatography if necessary.
Workflow and Logic Diagrams
Troubleshooting Workflow for Over-oxidation
This diagram outlines a logical sequence of steps to diagnose and resolve issues of over-oxidation when synthesizing this compound.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. TEMPO [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. rsc.org [rsc.org]
- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting low conversion in Suzuki coupling of 3-Fluoro-4-methylbenzaldehyde
This guide provides troubleshooting assistance for researchers experiencing low conversion in the Suzuki coupling of 3-Fluoro-4-methylbenzaldehyde. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: I am observing low conversion in my Suzuki coupling of this compound. What are the most common causes?
Low conversion in this specific reaction can stem from several factors. The primary areas to investigate are the activity of the palladium catalyst, the stability and purity of your reagents (especially the boronic acid), the choice of base and solvent, and the overall reaction conditions, including the exclusion of oxygen. The presence of an electron-withdrawing fluorine atom and an aldehyde group on your substrate can introduce specific challenges that require careful optimization.[1][2]
Q2: How can I determine if my palladium catalyst is the source of the problem?
Catalyst inefficiency is a frequent cause of poor reaction outcomes. Here’s how to troubleshoot it:
-
Catalyst Activity: The active catalytic species is Pd(0).[3] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ, a step which can sometimes be inefficient.[3] Consider using a pre-formed, air-stable Pd(0) precatalyst (e.g., Buchwald G3/G4 palladacycles) for more reliable generation of the active species.[3]
-
Deactivation: The appearance of a black precipitate (palladium black) early in the reaction indicates catalyst agglomeration and deactivation, which reduces the number of active catalytic sites.[4][5] This can be caused by impurities, high temperatures, or the presence of oxygen.[6]
-
Testing: To confirm if your catalyst is active, run a control reaction with a known, highly reactive substrate pair, such as bromobenzene and phenylboronic acid.[3] If this control reaction also fails, your catalyst source is likely compromised.
Q3: I suspect my boronic acid is degrading. What are the signs and how can this be prevented?
Boronic acid instability is a very common reason for low yields in Suzuki couplings.[3]
-
Protodeboronation: This is an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[7] It can be promoted by excessive water, high temperatures, or certain bases.[7]
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic anhydrides called boroxines. While sometimes reactive, their formation can complicate stoichiometry and reactivity.[3]
-
Solutions:
-
Use fresh, high-purity boronic acid. Check its purity by NMR before use.
-
To enhance stability, consider converting the boronic acid to a more robust boronic ester, such as a pinacol (BPin) or MIDA ester.[3][7] MIDA boronates are particularly stable and can release the boronic acid slowly under the reaction conditions, minimizing side reactions.[7]
-
Q4: What are the most common side products, and how can they be minimized?
Besides starting material, three main side products can reduce your yield:
-
Homocoupling Product: This results from the coupling of two boronic acid molecules. It is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[1][8] Solution: Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 30 minutes) and maintain a strict inert atmosphere throughout the reaction.[6][8]
-
Protodeboronation Product: As described above, this results in the formation of 2-fluorotoluene from the boronic acid. Solution: Use stable boronic esters or milder reaction conditions.
-
Dehalogenation Product: The bromo- or iodo- group on your electrophile is replaced by a hydrogen atom, forming this compound from a different halide precursor. This can be caused by palladium-hydride species, which may form from reactions with bases, water, or alcohol solvents.[9] Solution: Use aprotic solvents like dioxane or toluene and consider weaker inorganic bases.[9]
Q5: The aldehyde group in my substrate is sensitive. Which base and solvent system should I use?
The aldehyde functional group can be sensitive to strongly basic conditions.[1] Therefore, a careful choice of base is critical.
-
Base Selection: While a base is required to activate the boronic acid for transmetalation,[10][11] strong bases like alkoxides (e.g., NaOtBu) should be avoided. Milder inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices.[12] For particularly challenging couplings, potassium phosphate (K₃PO₄) can be effective.[9] Fluoride sources like CsF or KF can also be very effective bases, especially when using organotrifluoroborates.[13][14]
-
Solvent System: The choice of solvent can influence reaction rates and selectivity.[15][16] Common solvents for Suzuki couplings include toluene, 1,4-dioxane, and THF, often in a mixture with a small amount of water.[8][10] The water is necessary to dissolve the inorganic base. Ensure all organic solvents are thoroughly degassed before use to prevent catalyst deactivation.[17]
Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| No reaction; only starting materials observed | Inactive catalyst or precatalyst | Test catalyst on a known reaction. Switch to a modern precatalyst (e.g., Buchwald G3/G4).[3] |
| Insufficiently strong base | Screen stronger bases like K₃PO₄ or Cs₂CO₃.[9][12] | |
| Reaction temperature too low | Incrementally increase the temperature (e.g., from 80°C to 100°C).[18] | |
| Reaction starts but stalls at low conversion | Catalyst deactivation (Pd black formation) | Ensure rigorous exclusion of oxygen.[6] Check reagents/solvents for impurities.[5][17] |
| Boronic acid decomposition (protodeboronation) | Use a more stable boronic ester (pinacol or MIDA).[7] Use anhydrous conditions if possible. | |
| Significant biaryl boronic acid byproduct | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1][8] |
| Significant dehalogenated byproduct | Formation of Pd-H species | Avoid alcohol solvents. Use aprotic solvents (dioxane, toluene).[9] Try a weaker base.[9] |
Recommended Starting Conditions for Screening
For a challenging substrate like this compound, screening different catalyst, ligand, and base combinations is often necessary.
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For Hindered Substrates) | Recommendation 3 (Anhydrous) |
| Pd Source (mol%) | Pd(OAc)₂ (2%) | Pd₂(dba)₃ (2%) | Buchwald G3 Precatalyst (2%) |
| Ligand (mol%) | PPh₃ (4%) | SPhos or XPhos (4%) | (Use Precatalyst) |
| Base (equiv) | K₂CO₃ (2.0) | K₃PO₄ (2.0) | CsF (3.0) |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | THF (anhydrous) |
| Temperature | 80 - 100 °C | 100 - 110 °C | 60 - 80 °C |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
Warning: This procedure should only be performed by trained professionals in a controlled laboratory environment. Always use appropriate personal protective equipment (PPE).
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 3-Fluoro-4-methylbromo- or iodobenzaldehyde) (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
-
Inert Atmosphere Setup:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) to the flask.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[8]
-
-
Reaction Execution:
-
With vigorous stirring, lower the flask into a preheated oil bath set to the desired temperature (e.g., 90 °C).
-
Allow the reaction to stir for the intended duration (e.g., 4-24 hours).
-
-
Monitoring:
-
Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.[8]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A systematic workflow for troubleshooting low conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Purification of 3-Fluoro-4-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methylbenzaldehyde. Here, you will find detailed information on removing impurities and ensuring the high purity of your compound for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or crude this compound?
A1: Common impurities can arise from the synthetic route used. Potential impurities include:
-
Starting materials: Unreacted precursors such as 4-methylbenzaldehyde or other fluorinated aromatic compounds.
-
Byproducts of synthesis: Isomeric impurities (e.g., other positional isomers of fluoro-methylbenzaldehyde), or byproducts from side reactions.
-
Oxidation products: The corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid, is a very common impurity formed by the oxidation of the aldehyde group upon exposure to air.
-
Reduction products: The corresponding alcohol, (3-fluoro-4-methylphenyl)methanol, may be present if a reduction step was involved in the synthesis or as a byproduct.
-
Residual solvents: Solvents used during the synthesis and workup, such as dichloromethane, ethyl acetate, or hexanes.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main component and detecting less volatile impurities. A C18 reversed-phase column with a methanol/water mobile phase is a good starting point.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Thin-Layer Chromatography (TCC): A quick and simple method to qualitatively check for the presence of impurities.
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective purification methods for this compound are:
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Column Chromatography: Highly effective for separating the desired aldehyde from a wide range of impurities with different polarities.
-
Recrystallization: A suitable method if the product is a solid at room temperature or can be crystallized from an appropriate solvent system.
-
Vacuum Distillation: Effective for separating volatile impurities or if the product itself is a liquid with a suitable boiling point. The boiling point of this compound is 206 °C.
-
Acid-Base Extraction: Specifically useful for removing acidic impurities like 3-fluoro-4-methylbenzoic acid by washing with a mild base such as sodium bicarbonate solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low purity after purification | The chosen purification method is not optimal for the specific impurities present. | - Analyze the impurity profile using GC-MS or HPLC to identify the major contaminants.- If acidic impurities are present, perform an acid-base wash before other purification steps.- For closely related isomers, high-resolution column chromatography may be necessary. |
| Product is an oil instead of a solid after recrystallization | The product may be impure, leading to a depression of the melting point. The chosen solvent system may not be appropriate. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.- Experiment with different solvent systems for recrystallization. |
| Co-elution of impurities during column chromatography | The solvent system (eluent) is not providing adequate separation on the silica gel. | - Adjust the polarity of the eluent. A gradient of ethyl acetate in hexane is a good starting point.- Ensure the column is packed properly to avoid channeling.- Use a finer mesh silica gel for better resolution. |
| Significant product loss during purification | The product may be volatile, leading to loss during solvent removal under vacuum. The purification method may not be optimized. | - For volatile compounds, use lower temperatures during rotary evaporation.- Optimize the purification protocol to minimize the number of steps.- Ensure complete extraction of the product during workup steps. |
| Presence of 3-fluoro-4-methylbenzoic acid in the final product | Incomplete removal of the acidic impurity during workup or oxidation of the aldehyde during storage. | - Wash the crude product with a saturated solution of sodium bicarbonate before further purification.- Store the purified aldehyde under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent oxidation. |
Data Presentation
| Compound | Purification Method | Purity Achieved (%) | Yield (%) | Source |
| 3-Bromo-4-fluorobenzaldehyde | Bulk Melting Crystallization | 99.2 - 99.4 | 89.7 - 91.9 | [2] |
| 4-Fluoro-2,3-dimethylbenzaldehyde | Not Specified (Supplier Data) | 98.78 - 99.65 | Not Specified | [1] |
| 3-Fluoro-4-methoxybenzaldehyde | Column Chromatography | Not Specified | 86 | [3] |
| 3-Fluoro-4-methoxybenzaldehyde | Vacuum Distillation | Not Specified | 89.9 | [3] |
Experimental Protocols
Column Chromatography Protocol (General)
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (start with a 95:5 ratio). The ideal solvent system should give the product an Rf value of around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Recrystallization Protocol (General)
This protocol is applicable if the crude this compound is a solid or can be induced to crystallize.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Purification Workflow for this compound
Caption: Purification workflow for this compound.
Logical Relationship for Troubleshooting Purification Issues
Caption: Troubleshooting logic for purification of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 3-Fluoro-4-methylbenzaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the chosen synthetic route.
Route 1: Vilsmeier-Haack Formylation of 2-Fluorotoluene
The Vilsmeier-Haack reaction is a viable method for the formylation of electron-rich aromatic compounds like 2-fluorotoluene.[1][2][3]
Question: The reaction is sluggish or shows low conversion of 2-fluorotoluene. What are the possible causes and solutions?
Answer:
-
Insufficient Activation of the Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a relatively weak electrophile.[1] Ensure that the reagent is pre-formed at a low temperature (0-10 °C) before the addition of 2-fluorotoluene.
-
Low Reaction Temperature: While the initial formation of the Vilsmeier reagent requires low temperatures, the formylation of less reactive substrates may necessitate heating.[3] Monitor the reaction progress by TLC or GC, and if no significant conversion is observed at room temperature, gradually increase the temperature to 40-60 °C.
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Moisture Contamination: POCl₃ reacts violently with water, which will quench the Vilsmeier reagent. Ensure all glassware is oven-dried and reagents are anhydrous.
Question: The reaction mixture has turned dark, and multiple spots are visible on the TLC plate, indicating impurity formation. How can this be mitigated?
Answer:
-
Excessive Temperature: High reaction temperatures can lead to the decomposition of the starting material and the product, resulting in charring and side product formation. Maintain strict temperature control throughout the reaction.
-
Incorrect Stoichiometry: An excess of the Vilsmeier reagent can lead to di-formylation or other side reactions. A molar ratio of 1.1-1.5 equivalents of the Vilsmeier reagent to the substrate is typically recommended.
-
Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can contribute to impurity formation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Question: During work-up, the product yield is low, or isolation is difficult. What are the best practices for work-up and purification?
Answer:
-
Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[2] The quench with a cold aqueous solution of a mild base like sodium acetate or sodium bicarbonate should be vigorous and allowed to stir for a sufficient time to ensure complete hydrolysis.
-
Product Emulsification: During extraction with an organic solvent, emulsions can form. Using a brine wash can help to break up emulsions and improve phase separation.
-
Purification Strategy: While distillation is a common purification method for aldehydes, residual DMF can be difficult to remove due to its high boiling point. A thorough aqueous wash is crucial. If impurities persist, column chromatography on silica gel may be necessary, although this is less ideal for very large scales.
Route 2: Oxidation of 3-Fluoro-4-methylbenzyl Alcohol
The oxidation of 3-fluoro-4-methylbenzyl alcohol offers an alternative pathway to the desired aldehyde.
Question: The oxidation reaction is producing a significant amount of 3-fluoro-4-methylbenzoic acid (over-oxidation). How can this be prevented?
Answer:
-
Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate or chromic acid are more prone to over-oxidation.[4] Milder and more selective oxidizing agents such as manganese dioxide (MnO₂), or catalytic systems like TEMPO with a co-oxidant (e.g., sodium hypochlorite), are preferred for stopping the oxidation at the aldehyde stage.[5][6]
-
Reaction Temperature: Lowering the reaction temperature can help to improve selectivity for the aldehyde.
-
Reaction Time: Monitor the reaction progress carefully and stop it as soon as the starting alcohol is consumed to minimize the formation of the carboxylic acid.
Question: The reaction is incomplete, with a significant amount of unreacted 3-fluoro-4-methylbenzyl alcohol remaining. What steps can be taken to improve conversion?
Answer:
-
Insufficient Oxidant: Ensure that a sufficient molar excess of the oxidizing agent is used. For solid oxidants like MnO₂, a large excess (5-10 equivalents) may be required.
-
Catalyst Deactivation: In catalytic oxidations, the catalyst may become deactivated. Ensure the catalyst is of high quality and that the reaction conditions are optimal for its turnover.
-
Inefficient Mixing: On a larger scale, ensure that the stirring is efficient enough to keep solid oxidizing agents suspended and in contact with the substrate.
Question: What are the best practices for purifying this compound from the oxidation reaction mixture?
Answer:
-
Removal of Solid Byproducts: If a solid oxidizing agent like MnO₂ is used, it must be thoroughly removed by filtration. Washing the filter cake with a suitable organic solvent will help to recover all the product.
-
Separation from Carboxylic Acid: If some over-oxidation has occurred, the resulting 3-fluoro-4-methylbenzoic acid can be removed by washing the organic layer with a mild aqueous base, such as a sodium bicarbonate solution. The aldehyde will remain in the organic phase, while the carboxylic acid will be extracted into the aqueous phase as its sodium salt.
-
Final Purification: Vacuum distillation is a suitable method for the final purification of the aldehyde, provided it is thermally stable at the required distillation temperature.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is more suitable for large-scale production?
A1: Both routes have their advantages and disadvantages for scale-up. The Vilsmeier-Haack reaction uses relatively inexpensive starting materials (2-fluorotoluene, POCl₃, DMF), but the work-up can be challenging due to the need to handle phosphorus-containing waste and residual DMF. The oxidation of 3-fluoro-4-methylbenzyl alcohol can be cleaner, especially with catalytic methods, but may require the prior synthesis of the alcohol, adding a step to the overall process. The choice often depends on the available equipment, cost of raw materials, and waste disposal considerations.
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
A2: For the Vilsmeier-Haack reaction, the primary hazards are associated with the use of phosphorus oxychloride, which is highly corrosive and reacts violently with water. The reaction can also be exothermic. For the oxidation route, the hazards depend on the oxidizing agent used. Some oxidants can be explosive or toxic. A thorough safety review and risk assessment should be conducted before any scale-up.
Q3: How can the purity of the final product be assessed on a large scale?
A3: Gas chromatography (GC) is an excellent method for assessing the purity of this compound and for quantifying any remaining starting materials or byproducts. High-performance liquid chromatography (HPLC) can also be used. For in-process monitoring, thin-layer chromatography (TLC) is a quick and effective tool.
Data Presentation
Table 1: Comparison of Key Reaction Parameters for Synthesis Routes
| Parameter | Route 1: Vilsmeier-Haack Formylation | Route 2: Oxidation of Benzyl Alcohol |
| Starting Material | 2-Fluorotoluene | 3-Fluoro-4-methylbenzyl Alcohol |
| Key Reagents | POCl₃, DMF | MnO₂ or TEMPO/NaOCl |
| Typical Solvents | Dichloromethane, 1,2-Dichloroethane | Dichloromethane, Acetonitrile |
| Reaction Temperature | 0 °C to 60 °C | Room Temperature to Reflux |
| Typical Yields (Lab Scale) | 60-80% | 70-95% |
| Key Byproducts | Di-formylated products, unhydrolyzed iminium salt | 3-Fluoro-4-methylbenzoic acid |
| Purification Method | Aqueous work-up, Distillation, Column Chromatography | Filtration, Aqueous wash, Distillation |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Fluorotoluene (Pilot Scale)
1. Reagent Preparation (Vilsmeier Reagent Formation):
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In a dry, inerted, jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge N,N-dimethylformamide (DMF, 1.5 equivalents).
-
Cool the DMF to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes. The formation of a white solid or viscous oil indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
To the pre-formed Vilsmeier reagent, add a solution of 2-fluorotoluene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane or 1,2-dichloroethane dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by GC or TLC. If the reaction is sluggish, slowly heat the mixture to 40-50 °C and continue to monitor.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0-5 °C.
-
In a separate vessel, prepare a cold (0-5 °C) aqueous solution of sodium acetate (3.0 equivalents).
-
Slowly and carefully transfer the reaction mixture to the sodium acetate solution with vigorous stirring. This quench is exothermic.
-
Stir the resulting mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a brine solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Oxidation of 3-Fluoro-4-methylbenzyl Alcohol with Manganese Dioxide (Pilot Scale)
1. Reaction Setup:
-
In a jacketed glass reactor equipped with an overhead stirrer and a condenser, charge a solution of 3-fluoro-4-methylbenzyl alcohol (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Add activated manganese dioxide (MnO₂, 5-10 equivalents) in portions with good stirring.
2. Oxidation Reaction:
-
Heat the mixture to a gentle reflux and maintain for 4-12 hours.
-
Monitor the disappearance of the starting alcohol by TLC or GC.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrate and washings.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any traces of 3-fluoro-4-methylbenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting Vilsmeier-Haack formylation.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Fluoro-4-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methylbenzaldehyde in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst systems are recommended for cross-coupling reactions with this compound?
A1: For Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, palladium catalysts with electron-rich and bulky phosphine ligands are generally recommended. Buchwald-type ligands such as SPhos and XPhos have shown high activity for a broad range of substrates, including electron-deficient and sterically hindered ones.[1] Modern palladium precatalysts, like the Buchwald G3 and G4 palladacycles, are often more reliable and efficient for generating the active LPd(0) catalyst in situ.[2]
Q2: How does the aldehyde functional group in this compound affect catalyst selection and reaction conditions?
A2: The aldehyde group is sensitive to certain nucleophiles and strong bases, which can lead to side reactions. Therefore, milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium tert-butoxide (NaOt-Bu), especially in Suzuki and Buchwald-Hartwig reactions.[3] It is also crucial to ensure that the chosen catalyst system is compatible with the aldehyde functionality and does not promote undesired side reactions.
Q3: What are the most common side reactions observed during cross-coupling with this compound, and how can they be minimized?
A3: Common side reactions include:
-
Protodeboronation (in Suzuki reactions): This can be minimized by using milder bases, anhydrous conditions, or more stable boronic esters (e.g., pinacol esters).
-
Homocoupling of the boronic acid (in Suzuki reactions): This can be reduced by ensuring an inert atmosphere and using fresh, high-purity reagents.
-
Glaser coupling (in Sonogashira reactions): This undesired homocoupling of the terminal alkyne can be prevented by maintaining a strict inert atmosphere to exclude oxygen.[3]
-
Reduction of the aldehyde: While less common, this can occur under certain conditions. Careful selection of the catalyst and reaction conditions is important.
-
Reaction at the aldehyde: The aldehyde can react with certain nucleophiles. Using protecting group strategies or choosing reagents that are not reactive towards aldehydes can prevent this.
Q4: How can I improve the yield and selectivity of my cross-coupling reaction with this compound?
A4: To improve yield and selectivity:
-
Catalyst and Ligand Screening: Experiment with different palladium catalysts and phosphine ligands to find the optimal combination for your specific reaction.[1]
-
Solvent and Base Optimization: The choice of solvent and base can significantly impact the reaction outcome. Screen a variety of solvents (e.g., toluene, dioxane, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3][4]
-
Temperature Control: Many cross-coupling reactions require heating. Optimize the reaction temperature to ensure a good reaction rate without causing catalyst decomposition.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and side reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a precatalyst for more reliable activation. |
| Inefficient transmetalation | The choice of base is critical. For electron-deficient benzaldehydes, milder bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is soluble in the reaction medium. | |
| Low reactivity of the aryl halide | Increase the reaction temperature. Switch to a more active catalyst system, such as one with a Buchwald ligand (e.g., SPhos, XPhos). | |
| Significant Protodeboronation | Presence of water and strong base | Use anhydrous solvents and a milder base. Consider converting the boronic acid to a more stable pinacol ester. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction. |
Heck Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient catalyst formation | Ensure the in-situ formation of the active Pd(0) catalyst by allowing sufficient time for the palladium precursor and ligand to react before adding the substrates.[5] |
| Poor reactivity of the alkene | Electron-deficient alkenes are generally more reactive in Heck reactions. For less reactive alkenes, increasing the temperature or using a more active catalyst may be necessary. | |
| Steric hindrance | The fluorine atom ortho to the aldehyde may introduce some steric hindrance. Using a bulkier phosphine ligand can sometimes overcome this. | |
| Formation of Isomeric Products | Reaction conditions | The regioselectivity of the Heck reaction can be influenced by the catalyst, ligand, and solvent. Screening different conditions may be required to favor the desired isomer. |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[3] |
| Inefficient copper co-catalyst | Use a fresh source of copper(I) iodide. | |
| Glaser Homocoupling of Alkyne | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas. |
| Dehalogenation of the Aryl Halide | Reaction conditions | This side reaction can sometimes be minimized by lowering the reaction temperature or changing the solvent. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Catalyst inhibition by the amine | The amine starting material can sometimes inhibit the catalyst. Using a higher catalyst loading or a different ligand may be necessary. |
| Reaction with the aldehyde group | If the amine is a strong nucleophile, it may react with the aldehyde. Consider protecting the aldehyde group if this is a significant issue. | |
| Base incompatibility | The choice of base is critical. For reactions with sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ are often preferred. |
Data Presentation
The following tables summarize typical reaction conditions for cross-coupling reactions with substrates analogous to this compound, as specific data for this compound is limited in the literature. These conditions can serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >95 |
| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | [IPr·H][Pd(η³-cin)Cl₂] (0.5) | - | K₂CO₃ (1.4) | Ethanol | 40 | 89[6] |
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodobenzaldehyde | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF/DMA | 80 | 75[7] |
| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | - | Cs₂CO₃ (1) | Dioxane | RT | High |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Fluoroiodobenzene | Piperazine | Pd₂(dba)₃ / tBu₃P | - | K₃PO₄ | DMF | - | >70[8] |
| 2 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu (2.2) | Toluene | Reflux | 65 |
Experimental Protocols
The following are general experimental protocols adapted from literature for analogous substrates. Optimization for this compound is recommended.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the degassed solvent system (e.g., 5 mL of toluene and 0.5 mL of water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (2-5 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst Selection Workflow
Figure 1. A decision workflow for selecting and optimizing catalysts for cross-coupling reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Analysis of 3-Fluoro-4-methylbenzaldehyde for Drug Development Professionals
A detailed guide to the 1H and 13C NMR spectral features of 3-Fluoro-4-methylbenzaldehyde, offering a comparative analysis with structurally related compounds. This guide provides researchers, scientists, and drug development professionals with essential data and protocols for the structural elucidation and verification of this important chemical entity.
This guide presents a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. The interpretation of NMR spectra is fundamental in the structural determination of organic molecules. For professionals in drug discovery and development, a precise understanding of the spectral characteristics of compounds like this compound is crucial for confirming molecular structures, assessing purity, and understanding substituent effects on the electronic environment of the molecule. This guide provides tabulated NMR data for this compound and several analogous benzaldehydes, a detailed experimental protocol for NMR analysis, and a logical workflow for spectral interpretation.
Comparative 1H NMR Data
The 1H NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. The chemical shifts and coupling constants are influenced by the electronic effects of the fluorine and methyl substituents on the benzene ring. The table below compares the 1H NMR spectral data of this compound with other substituted benzaldehydes.
| Compound | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| This compound | ~9.9 | ~7.6-7.8 | ~2.3 |
| 4-Methylbenzaldehyde | 9.97 | 7.85 (d, 2H), 7.35 (d, 2H) | 2.44 (s, 3H) |
| 3-Fluorobenzaldehyde | 9.99 | 7.5-7.8 (m, 4H) | - |
| Benzaldehyde | ~10.0 | ~7.5-7.9 (m, 5H) | - |
Table 1. Comparison of 1H NMR chemical shifts (δ) in ppm for this compound and related compounds. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet).
Comparative 13C NMR Data
The 13C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly sensitive to the nature and position of substituents. The table below presents a comparison of the 13C NMR data for this compound and its analogues.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |
| This compound | ~191 | ~115-165 | ~15 |
| 4-Methylbenzaldehyde | 192.0 | 145.6, 134.2, 129.9, 129.7 | 21.9 |
| 3-Fluorobenzaldehyde | 191.0 | 163.5 (d), 138.1 (d), 131.2 (d), 126.1 (d), 123.5 (d), 115.6 (d) | - |
| Benzaldehyde | ~192 | ~128-137 | - |
Table 2. Comparison of 13C NMR chemical shifts (δ) in ppm for this compound and related compounds. The presence of fluorine introduces C-F coupling, which can result in doublet (d) signals for the aromatic carbons.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.
1. Sample Preparation:
-
Weigh 5-10 mg of the benzaldehyde sample for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is adequate for the spectrometer's detector coil.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp and symmetrical peaks.
3. Data Acquisition:
-
Set the appropriate acquisition parameters for either 1H or 13C NMR. This includes defining the pulse angle, acquisition time, and relaxation delay.
-
For 13C NMR, proton decoupling is typically used to simplify the spectrum by removing C-H coupling.
-
Acquire the Free Induction Decay (FID) signal.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0 ppm) or the residual solvent signal.
-
Integrate the signals in the 1H NMR spectrum to determine the relative ratios of protons.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR spectra.
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Fluoro-4-methylbenzaldehyde
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's fragmentation behavior under mass spectrometry is critical for its identification and characterization. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Fluoro-4-methylbenzaldehyde, placed in context with related aromatic aldehydes. The insights offered here are vital for unambiguous compound identification in complex matrices.
The unique substitution pattern of this compound, featuring both an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring, influences its fragmentation in a distinct manner. While a publicly available mass spectrum for this specific compound is not readily accessible, its fragmentation pathway can be reliably predicted based on the well-established fragmentation patterns of benzaldehyde and its substituted analogues.
Predicted Mass Spectrometry Fragmentation of this compound
Electron ionization mass spectrometry of aromatic aldehydes typically initiates with the removal of an electron from the molecule to form a molecular ion (M+•). The subsequent fragmentation of this ion provides a characteristic fingerprint. For this compound (molar mass: 138.14 g/mol ), the principal fragmentation steps are predicted to be the loss of a hydrogen radical and the cleavage of the formyl group.
A key fragmentation pathway for many benzaldehydes involves the loss of the formyl radical (•CHO), leading to the formation of a stable phenyl cation. In the case of this compound, this would result in a fluorotolyl cation.
Comparative Fragmentation Data
To provide a clear benchmark, the predicted fragmentation pattern of this compound is compared with the known or predicted fragmentation of similar aromatic aldehydes. This comparative data is essential for distinguishing between these structurally related compounds in analytical workflows.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Interpretation |
| This compound | C₈H₇FO | 138.14 | 138 (M+) : Molecular ion137 (M-1) : Loss of a hydrogen radical (•H)109 (M-29) : Loss of a formyl radical (•CHO)81 (109-28) : Subsequent loss of carbon monoxide (CO) |
| Benzaldehyde [1] | C₇H₆O | 106.12 | 106 (M+) : Molecular ion105 (M-1) : Loss of a hydrogen radical (•H)77 (M-29) : Loss of a formyl radical (•CHO)51 (77-26) : Loss of acetylene (C₂H₂) |
| 4-Fluorobenzaldehyde [2] | C₇H₅FO | 124.11 | 124 (M+) : Molecular ion123 (M-1) : Loss of a hydrogen radical (•H)95 (M-29) : Loss of a formyl radical (•CHO)69 (95-26) : Loss of acetylene (C₂H₂) |
| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | 120 (M+) : Molecular ion119 (M-1) : Loss of a hydrogen radical (•H)91 (M-29) : Loss of a formyl radical (•CHO), often rearranges to a stable tropylium ion65 (91-26) : Loss of acetylene (C₂H₂) |
Experimental Protocols
The following outlines a general protocol for the analysis of this compound and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for the separation and identification of volatile and semi-volatile organic compounds.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure the sample is fully dissolved.
-
If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: A solvent delay of 3-5 minutes is typically employed to prevent the high concentration of solvent from entering the mass spectrometer.
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound upon electron ionization is illustrated below. This diagram provides a clear visual representation of the key fragmentation steps and the resulting ionic species.
Caption: Predicted EI fragmentation of this compound.
This comprehensive guide provides a foundational understanding of the expected mass spectral behavior of this compound. By comparing its predicted fragmentation pattern with that of known analogues, researchers can more confidently identify and characterize this compound in their analytical endeavors. The provided experimental protocol offers a robust starting point for method development for the GC-MS analysis of this and similar aromatic aldehydes.
References
A Comparative Guide to the FT-IR Spectrum of 3-Fluoro-4-methylbenzaldehyde
For researchers and professionals in drug development and chemical synthesis, understanding the spectral characteristics of key organic compounds is paramount for identification, quality control, and reaction monitoring. This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Fluoro-4-methylbenzaldehyde with structurally related alternatives, namely 4-methylbenzaldehyde, 3-fluorobenzaldehyde, and the parent compound, benzaldehyde.
Comparison of Characteristic FT-IR Peaks
The following table summarizes the key characteristic infrared absorption peaks for this compound and its analogs. These wavenumbers correspond to the vibrational frequencies of specific functional groups within each molecule, offering a "fingerprint" for their identification.
| Functional Group | Vibration Mode | This compound (cm⁻¹) | 4-Methylbenzaldehyde (p-Tolualdehyde) (cm⁻¹) | 3-Fluorobenzaldehyde (m-Fluorobenzaldehyde) (cm⁻¹) | Benzaldehyde (cm⁻¹) |
| Aldehyde C-H | Stretch (Fermi doublet) | ~2850, ~2750 | ~2850-2800 | Not specified | ~2820, ~2720[1] |
| Carbonyl (C=O) | Stretch | Not specified | ~1690[2] | Not specified | ~1700[1] |
| Aromatic C=C | Stretch | Not specified | ~1600-1500[2] | Not specified | ~1600-1500[1] |
| Aromatic C-H | Stretch | Not specified | ~3050-3000[2] | Not specified | ~3073[3] |
| C-F | Stretch | Not specified | - | Not specified | - |
| Methyl C-H | Stretch | Not specified | ~2850-2800[2] | - | - |
Experimental Protocol: Acquiring FT-IR Spectra of Liquid Aldehydes
The data presented in this guide is typically acquired using Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a common technique for liquid samples.
Objective: To obtain a high-quality FT-IR spectrum of a liquid aldehyde sample.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[4]
-
Liquid aldehyde sample (e.g., this compound)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and free of any residues. Clean with a suitable solvent and a lint-free wipe if necessary.
-
Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the neat (undiluted) liquid aldehyde sample directly onto the center of the ATR crystal.[5]
-
Ensure the crystal is fully covered by the sample.
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The instrument will co-add multiple scans to improve the signal-to-noise ratio.
-
Typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic peaks.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to prevent cross-contamination between samples.
-
Workflow for Comparative FT-IR Analysis
The logical flow for a comparative analysis of the FT-IR spectra of these benzaldehyde derivatives can be visualized as follows:
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. (Solved) - What is the analysis of 4-methylbenzaldehyde (p-tolualdehyde) IR... (1 Answer) | Transtutors [transtutors.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Purity Assessment of 3-Fluoro-4-methylbenzaldehyde by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 3-Fluoro-4-methylbenzaldehyde. Detailed experimental protocols, comparative data, and workflow visualizations are included to assist researchers in method development and supplier evaluation.
Introduction
This compound is a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic components in the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for determining the purity of such compounds.[1] This guide outlines a validated HPLC method for the purity assessment of this compound and presents a comparative analysis of this compound from a hypothetical supplier against a competitor and a structural isomer.
Potential Impurities
Understanding the synthesis of this compound is key to identifying potential impurities. A common synthetic route involves the formylation of 2-fluoro-1-methylbenzene. Based on this, potential process-related impurities may include:
-
Unreacted Starting Materials: 2-Fluoro-1-methylbenzene
-
Isomeric Impurities: Other isomers of fluoro-methylbenzaldehyde that may form during synthesis.
-
Over-oxidation Products: 3-Fluoro-4-methylbenzoic acid, resulting from the oxidation of the aldehyde.
-
By-products: Impurities arising from side reactions specific to the formylation method used.
Experimental Protocol: HPLC Purity Assessment
A robust reversed-phase HPLC (RP-HPLC) method was developed for the separation and quantification of this compound and its potential impurities.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for analyzing substituted benzaldehydes.[2][3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (65:35, v/v) was found to provide optimal separation.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[3]
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound analytical standard (purity ≥99.5%) was prepared by dissolving 10 mg of the standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solutions: Samples of this compound from the product batch and a competitor, as well as the 4-Fluoro-3-methylbenzaldehyde sample, were prepared in the same manner as the standard solution to a final concentration of 1 mg/mL in acetonitrile. All solutions were filtered through a 0.45 µm syringe filter before injection.[1]
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical workflow of the HPLC purity assessment process.
Comparative Purity Analysis
The developed HPLC method was used to assess the purity of a product batch of this compound, a competitor's batch, and a related structural isomer, 4-Fluoro-3-methylbenzaldehyde. The results are summarized in the table below.
| Compound | Source | Retention Time (min) | Purity (% Area) | Major Impurity (RT, % Area) | Other Impurities (% Area) |
| This compound | Product Batch | 6.45 | 99.62 | 4.81, 0.21 | 0.17 |
| This compound | Competitor | 6.46 | 98.85 | 4.82, 0.78 | 0.37 |
| 4-Fluoro-3-methylbenzaldehyde | Alternative | 7.12 | 99.21 | 5.34, 0.55 | 0.24 |
Results and Discussion
The HPLC method effectively separated the main component from its impurities. The product batch of this compound demonstrated a high purity of 99.62%, with minimal impurities. In contrast, the competitor's batch showed a lower purity of 98.85% and a significantly higher level of the major impurity at a retention time of approximately 4.82 minutes. This impurity is likely an unreacted starting material or a synthesis by-product, highlighting potential differences in the manufacturing or purification processes.
The alternative compound, 4-Fluoro-3-methylbenzaldehyde, exhibited a purity of 99.21%. Its distinct retention time of 7.12 minutes allows for easy differentiation from this compound under these chromatographic conditions.
Conclusion
The presented HPLC method is highly suitable for the quality control and purity assessment of this compound. The comparative data underscores the importance of sourcing high-purity reagents, as significant variations can exist between suppliers. Researchers and drug development professionals are encouraged to implement a validated HPLC method, such as the one described herein, to ensure the quality and consistency of their starting materials, thereby enhancing the reliability and reproducibility of their research and development endeavors.
References
A Comparative Guide to the Biological Activities of Compounds Derived from 3-Fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various compounds synthesized from 3-fluoro-4-methylbenzaldehyde and its structural analogs. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in medicinal chemistry.
Introduction
This compound is a versatile starting material in the synthesis of a wide range of heterocyclic and other organic compounds. The presence of the fluorine atom and the methyl group on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This guide explores the antimicrobial, anticancer, and anti-inflammatory potential of Schiff bases, chalcones, and pyrazoline derivatives synthesized from this and closely related fluorinated benzaldehydes.
Antimicrobial Activity
Schiff bases derived from fluorinated benzaldehydes have demonstrated notable antimicrobial properties. The imine or azomethine group (-C=N-) in Schiff bases is a key pharmacophore responsible for their biological activity.
Comparative Data
| Compound Type | Derivative of | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base | Benzaldehyde (PC1) | Escherichia coli | 62.5 | [1] |
| Schiff Base | Anisaldehyde (PC2) | Escherichia coli | 250 | [1] |
| Schiff Base | 4-Nitrobenzaldehyde (PC3) | Escherichia coli | 250 | [1] |
| Schiff Base | Cinnamaldehyde (PC4) | Escherichia coli | 62.5 | [1] |
| Schiff Base | Benzaldehyde (PC1) | Staphylococcus aureus | 62.5 | [1] |
| Schiff Base | Anisaldehyde (PC2) | Staphylococcus aureus | 62.5 | [1] |
| Schiff Base | 4-Nitrobenzaldehyde (PC3) | Staphylococcus aureus | 62.5 | [1] |
| Schiff Base | Benzaldehyde (PC1) | Candida albicans | 250 | [1] |
| Schiff Base | Anisaldehyde (PC2) | Candida albicans | 62.5 | [1] |
| Schiff Base | 4-Nitrobenzaldehyde (PC3) | Candida albicans | 125 | [1] |
| Schiff Base | Cinnamaldehyde (PC4) | Candida albicans | 125 | [1] |
| Schiff Base of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | 4-Methoxybenzaldehyde (RO4) | Candida albicans | 62.5 | [2] |
Experimental Protocols
Synthesis of Schiff Bases: A general method for synthesizing Schiff bases involves the condensation reaction of an aldehyde with a primary amine.[1]
-
Reactants: Equimolar amounts of the respective benzaldehyde derivative and a primary amine (e.g., para-aminophenol) are used.
-
Solvent: The reaction is typically carried out in a suitable solvent, such as methanol or ethanol.
-
Catalyst: A few drops of a catalyst, like glacial acetic acid, may be added to facilitate the reaction.
-
Reaction Conditions: The mixture is usually refluxed for a specific period.
-
Purification: The resulting Schiff base can be purified by recrystallization from an appropriate solvent.
Antimicrobial Susceptibility Testing (Broth Microdilution Method): The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[2]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the synthesis and antimicrobial evaluation of Schiff base derivatives.
Anticancer Activity
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities, including anticancer effects. Fluorinated chalcones have shown enhanced cytotoxic activity.[3][4]
Comparative Data
| Compound Type | Derivative of | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | Naphthalene and fluorinated acetophenone | 4T1 (Breast Cancer) | Stronger activity than non-fluorinated analogs | [3] |
| Chalcone Hybrid | Chalcone-indole hybrid (42) | Multiple cancer cell lines | 0.23 - 1.8 | [5] |
| Chalcone Hybrid | Chalcone-coumarin hybrid (40) | HEPG2 (Liver Cancer), K562 (Leukemia) | 0.65 - 2.02 | [5] |
| Chalcone | Licochalcone A | A549 (Lung Cancer) | 46.13 | [6] |
| Chalcone | trans-chalcone | A549 (Lung Cancer) | 81.29 | [6] |
| Chalcone | 3'-(trifluoromethyl)chalcone | A549 (Lung Cancer) | 81.34 | [6] |
| Chalcone | 4-Methoxychalcone | A549 (Lung Cancer) | 85.40 | [6] |
Experimental Protocols
Synthesis of Chalcones (Claisen-Schmidt Condensation): Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction.
-
Reactants: An appropriately substituted benzaldehyde (e.g., this compound) is reacted with an acetophenone in the presence of a base.
-
Solvent: A suitable solvent like ethanol or methanol is used.
-
Base Catalyst: A strong base such as sodium hydroxide or potassium hydroxide is used to catalyze the reaction.
-
Reaction Conditions: The reaction is usually stirred at room temperature.
-
Purification: The product is typically purified by recrystallization.
Cytotoxicity Assay (MTT Assay): The half-maximal inhibitory concentration (IC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway: Chalcone-Induced Apoptosis
Caption: Potential mechanism of chalcone-induced apoptosis via tubulin polymerization inhibition.
Anti-inflammatory Activity
Pyrazoline derivatives, which can be synthesized from chalcones, are a class of heterocyclic compounds that have shown significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX).
Comparative Data
Specific quantitative data for pyrazoline derivatives of this compound was not available in the searched literature. However, the general class of pyrazole and pyrazoline derivatives has shown potent anti-inflammatory activity.[7][8][9]
Experimental Protocols
Synthesis of Pyrazolines: Pyrazolines can be synthesized from chalcones through a cyclization reaction with hydrazine or its derivatives.[9]
-
Starting Material: A chalcone derivative (synthesized from this compound).
-
Reagent: Hydrazine hydrate or a substituted hydrazine.
-
Solvent: A suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is typically refluxed.
-
Purification: The resulting pyrazoline is purified by recrystallization.
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema): This is a standard model to evaluate the anti-inflammatory activity of new compounds.
-
Animal Model: Typically rats or mice are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose.
-
Induction of Edema: A sub-plantar injection of carrageenan solution is given into the hind paw of the animals.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Logical Relationship: Synthesis of Bioactive Compounds
References
- 1. mediresonline.org [mediresonline.org]
- 2. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the synthesis efficiency of different fluorinated benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated benzaldehydes, in particular, serve as versatile building blocks for a vast array of pharmaceuticals and agrochemicals. The efficiency of their synthesis is a critical factor in the drug development pipeline, impacting both cost and timeline. This guide provides an objective comparison of common synthetic routes to ortho-, meta-, and para-fluorobenzaldehydes, supported by experimental data to inform methodological choices in the laboratory.
Performance Comparison of Synthesis Methods
The selection of a synthetic route depends heavily on the desired isomer, available starting materials, and required scale. Three primary methods are evaluated here: Oxidation of Fluorotoluenes, Halogen Exchange (Halex) reactions, and direct Formylation of fluorobenzene.
Data Presentation: Quantitative Comparison of Synthesis Routes
| Target Compound | Synthesis Method | Starting Material | Key Reagents | Reported Yield (%) | Key Considerations & Challenges |
| 2-Fluorobenzaldehyde | Oxidation | 2-Fluorotoluene | Mn₂O₃, H₂SO₄ | Up to 90% | Effective for all isomers; requires handling of strong acids and metal reagents.[1] |
| 3-Fluorobenzaldehyde | Oxidation | 3-Fluorotoluene | Mn₂O₃, H₂SO₄ | Up to 90%[1] | Provides consistent high yields across different substitution patterns.[1] |
| 4-Fluorobenzaldehyde | Oxidation | 4-Fluorotoluene | Mn₂O₃, H₂SO₄ | Up to 90%[1] | Process can be adapted for continuous operation, suitable for industrial scale.[1] |
| 2-Fluorobenzaldehyde | Halogen Exchange | 2-Chlorobenzaldehyde | KF, Phase Transfer Catalyst | ~68% | Yield is notably lower for the ortho-isomer compared to the para-isomer. |
| 4-Fluorobenzaldehyde | Halogen Exchange | 4-Chlorobenzaldehyde | KF, Phase Transfer Catalyst | 80-90%[2][3] | High-yielding for the para-isomer; requires high temperatures (210-230°C) and anhydrous conditions. |
| 2-Fluorobenzaldehyde | Formylation | Fluorobenzene | Dichloromethyl methyl ether, AlCl₃ | Good (unspecified)[4] | Yields a mixture of ortho- and para-isomers; lacks precise yield data.[4] |
| 4-Fluorobenzaldehyde | Formylation | Fluorobenzene | CO, HCl, AlCl₃ (Gattermann-Koch) | ~85%[5] | Highly regioselective for the para-isomer; avoids isomeric separation issues.[5] |
Disclaimer: The yields reported are based on literature values and may vary depending on specific reaction conditions, scale, and purification techniques. Data from different sources may not be directly comparable.
Experimental Protocols
Detailed methodologies for the most efficient and broadly applicable synthesis routes are provided below.
Protocol 1: High-Yield Synthesis via Oxidation of Fluorotoluene
This protocol is a generalized procedure based on the oxidation of fluorotoluene isomers using manganese(III) oxide and sulfuric acid, which has been reported to produce yields of up to 90%.[1]
Materials:
-
o-, m-, or p-Fluorotoluene (1.0 mol)
-
Manganese(III) Oxide (Mn₂O₃) (2.5 mol)
-
Sulfuric Acid (70% aqueous solution)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, charge the respective fluorotoluene (1.0 mol) and Mn₂O₃ (2.5 mol).
-
Reaction Execution: Heat the mixture to 60°C with vigorous stirring.
-
Acid Addition: Slowly add the 70% sulfuric acid solution dropwise from the dropping funnel over a period of 2-3 hours. Maintain the reaction temperature between 60-80°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 80°C for an additional 3-4 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove manganese salts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the pure fluorobenzaldehyde.
Protocol 2: Synthesis of 4-Fluorobenzaldehyde via Halogen Exchange
This protocol describes the nucleophilic aromatic substitution of 4-chlorobenzaldehyde to yield 4-fluorobenzaldehyde, a method that has demonstrated yields up to 90%.[2][3]
Materials:
-
4-Chlorobenzaldehyde (1.0 mol)
-
Spray-dried Potassium Fluoride (KF) (3.0 mol)
-
Tetraphenylphosphonium Bromide (Ph₄PBr) (0.1 mol, Phase Transfer Catalyst)
-
Diphenyl sulfone (solvent)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser under a nitrogen atmosphere, combine 4-chlorobenzaldehyde (1.0 mol), spray-dried KF (3.0 mol), tetraphenylphosphonium bromide (0.1 mol), and diphenyl sulfone as the solvent.
-
Reaction Execution: Heat the reaction mixture to 210°C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction at 210°C for 10-12 hours. The progress of the reaction can be monitored by GC analysis of aliquots.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter to remove inorganic salts.
-
Purification: The filtrate is washed with water to remove the solvent and any remaining salts. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The final product is isolated and purified by vacuum distillation.
Methodology Visualization
General Workflow for Fluorobenzaldehyde Synthesis & Purification
The following diagram illustrates a typical laboratory workflow for the synthesis, work-up, and purification of fluorinated benzaldehydes.
Caption: General experimental workflow from synthesis to purification.
Logical Relationship of Formylation Regioselectivity
The direct formylation of fluorobenzene presents a regioselectivity challenge. The fluorine atom is an ortho-, para-director, but its strong electron-withdrawing inductive effect deactivates the ring towards electrophilic aromatic substitution, making reactions like the Vilsmeier-Haack challenging.[1] Gattermann-Koch conditions, however, show a strong preference for para-substitution.
Caption: Regioselectivity in the formylation of fluorobenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers [jstage.jst.go.jp]
- 5. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]
Comparative Crystallographic Analysis of Benzaldehyde Derivatives: A Focus on a 3-Fluoro-4-methylbenzaldehyde Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of a Schiff base derivative of a close analogue to 3-Fluoro-4-methylbenzaldehyde. Due to the limited availability of public crystallographic data for this compound derivatives, this guide utilizes the comprehensive data available for 4-Methylbenzaldehyde thiosemicarbazone as a primary example. This analogue offers valuable insights into the expected structural characteristics and intermolecular interactions that would be pertinent to the target compound class. The comparison is supplemented with data from other relevant fluorinated benzaldehyde derivatives to provide a broader context.
Comparative Crystallographic Data
The following table summarizes key crystallographic data for 4-Methylbenzaldehyde thiosemicarbazone. This data serves as a baseline for understanding the solid-state conformation and packing of this class of compounds.
| Parameter | 4-Methylbenzaldehyde thiosemicarbazone[1] |
| Chemical Formula | C₉H₁₁N₃S |
| Molecular Weight | 193.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 13.234(3) Å |
| b = 8.221(2) Å | |
| c = 10.311(2) Å | |
| α = 90° | |
| β = 111.15(3)° | |
| γ = 90° | |
| Volume (ų) | 1046.2(4) |
| Z | 4 |
| Density (calculated) | 1.227 Mg/m³ |
| Hydrogen Bonds | N—H···N (intramolecular) |
| N—H···S (intermolecular) |
Experimental Protocols
The methodologies described below are based on the synthesis and crystallization of analogous benzaldehyde thiosemicarbazone derivatives.
Synthesis of 4-Methylbenzaldehyde thiosemicarbazone[1]
A mixture of 4-methylbenzaldehyde (1.20 g, 0.01 mol) and thiosemicarbazide (0.91 g, 0.01 mol) in 20 ml of absolute methanol was refluxed for approximately 3 hours. The resulting solution was then allowed to cool, and the precipitate was collected by filtration. Crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethyl acetate solution at room temperature.
X-ray Crystallography[1]
Single-crystal X-ray diffraction data for 4-Methylbenzaldehyde thiosemicarbazone was collected on an Enraf–Nonius CAD-4 diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 293 K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Structural Analysis and Comparison
The crystal structure of 4-Methylbenzaldehyde thiosemicarbazone reveals a nearly planar molecule. An intramolecular hydrogen bond between the hydrazine nitrogen and the imine nitrogen helps to stabilize this conformation. In the crystal lattice, molecules are linked into dimers by intermolecular N—H···S hydrogen bonds.
The introduction of a fluorine atom at the 3-position of the benzaldehyde ring, as in the case of this compound, would be expected to influence the crystal packing through potential C—H···F or other weak intermolecular interactions. This could lead to variations in the unit cell parameters and the overall supramolecular architecture.
Visualization of Molecular Interactions
The following diagrams illustrate the key structural features and intermolecular interactions discussed.
Caption: Intramolecular hydrogen bond in a thiosemicarbazone.
Caption: Intermolecular hydrogen bonding forming dimers.
References
A Comparative Analysis of 3-Fluoro-4-methylbenzaldehyde and Its Isomeric and Chloro-Substituted Analogs in Key Chemical Transformations
A detailed guide for researchers, scientists, and drug development professionals on the reactivity and product profiles of 3-Fluoro-4-methylbenzaldehyde in comparison to 4-Fluoro-3-methylbenzaldehyde and 3-Chloro-4-methylbenzaldehyde.
This guide provides a comprehensive comparison of the reaction products and performance of this compound in four fundamental chemical transformations: oxidation, reduction, Wittig reaction, and Knoevenagel condensation. To provide a clear context for its reactivity, this compound is compared with two structurally similar alternatives: its isomer, 4-Fluoro-3-methylbenzaldehyde, and a chloro-substituted analog, 3-Chloro-4-methylbenzaldehyde. The selection of these alternatives allows for an insightful analysis of how the relative positions of the fluoro and methyl groups, as well as the nature of the halogen substituent, influence the outcome of these important synthetic reactions.
The electronic properties of the substituents on the aromatic ring play a crucial role in the reactivity of the aldehyde functional group. The fluorine atom, being an electron-withdrawing group, generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group is an electron-donating group, which tends to decrease the reactivity of the aldehyde. The interplay of these electronic effects, along with steric considerations, dictates the reaction rates and product yields.
Comparative Data on Reaction Products
The following tables summarize the expected products and reported yields for the oxidation, reduction, Wittig reaction, and Knoevenagel condensation of this compound and its selected alternatives.
| Starting Material | Reaction | Product | Reagents | Yield (%) |
| This compound | Oxidation | 3-Fluoro-4-methylbenzoic acid | KMnO₄ | >90 (expected)[1] |
| 4-Fluoro-3-methylbenzaldehyde | Oxidation | 4-Fluoro-3-methylbenzoic acid | Not specified | Not specified |
| 3-Chloro-4-methylbenzaldehyde | Oxidation | 3-Chloro-4-methylbenzoic acid | Isoquinolinium bromochromate | Excellent[2] |
| Starting Material | Reaction | Product | Reagents | Yield (%) |
| This compound | Reduction | (3-Fluoro-4-methylphenyl)methanol | NaBH₄ | 71-96 (typical)[3] |
| 4-Fluoro-3-methylbenzaldehyde | Reduction | (4-Fluoro-3-methylphenyl)methanol | NaBH₄ | 98 |
| 3-Chloro-4-methylbenzaldehyde | Reduction | (3-Chloro-4-methylphenyl)methanol | NaBH₄ | Not specified |
| Starting Material | Reaction | Product | Reagents | Yield (%) |
| This compound | Wittig Reaction | 1-Fluoro-2-methyl-4-styrylbenzene | Benzyltriphenylphosphonium chloride, Base | Not specified |
| 4-Fluoro-3-methylbenzaldehyde | Wittig Reaction | 1-Fluoro-2-methyl-5-styrylbenzene | Benzyltriphenylphosphonium chloride, Base | Not specified |
| 3-Chloro-4-methylbenzaldehyde | Wittig Reaction | 1-Chloro-2-methyl-4-styrylbenzene | Benzyltriphenylphosphonium chloride, Base | Not specified |
| Starting Material | Reaction | Product | Reagents | Yield (%) |
| This compound | Knoevenagel Condensation | 2-(3-Fluoro-4-methylbenzylidene)malononitrile | Malononitrile, Base | Not specified |
| 4-Fluoro-3-methylbenzaldehyde | Knoevenagel Condensation | 2-(4-Fluoro-3-methylbenzylidene)malononitrile | Malononitrile, Base | Not specified |
| 3-Chloro-4-methylbenzaldehyde | Knoevenagel Condensation | 2-(3-Chloro-4-methylbenzylidene)malononitrile | Malononitrile, Base | Not specified |
| 4-Chlorobenzaldehyde | Knoevenagel Condensation | 2-(4-Chlorobenzylidene)malononitrile | Malononitrile, LiOH·H₂O | 93[4] |
| 4-Methylbenzaldehyde | Knoevenagel Condensation | 2-(4-Methylbenzylidene)malononitrile | Malononitrile, P₂O₅ | 68[5] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures and may require optimization for specific substrates and scales.
Oxidation of Substituted Benzaldehydes
Objective: To synthesize the corresponding benzoic acid by oxidizing the aldehyde.
Procedure:
-
Dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent such as ethyl acetate or toluene.
-
Prepare a solution of potassium permanganate (KMnO₄, approximately 1.5 equivalents) in water.
-
Add a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the aldehyde solution.
-
Add the KMnO₄ solution to the reaction mixture and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the aqueous layer with concentrated HCl to precipitate the benzoic acid.
-
Filter the solid, wash with cold water, and dry to obtain the product.[1]
Reduction of Substituted Benzaldehydes
Objective: To synthesize the corresponding benzyl alcohol by reducing the aldehyde.
Procedure:
-
Dissolve the substituted benzaldehyde (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) in small portions.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, add water to quench the excess NaBH₄.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography if necessary.[3]
Wittig Reaction of Substituted Benzaldehydes
Objective: To synthesize a stilbene derivative through the reaction of an aldehyde with a phosphonium ylide.
Procedure:
-
Suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in an anhydrous solvent like THF.
-
Add a strong base such as n-butyllithium or sodium hydroxide at 0 °C to generate the ylide.
-
Stir the mixture until the characteristic color of the ylide appears.
-
Add a solution of the substituted benzaldehyde (1 equivalent) in the same anhydrous solvent.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to isolate the stilbene derivative.
Knoevenagel Condensation of Substituted Benzaldehydes
Objective: To synthesize a benzylidenemalononitrile derivative by condensing an aldehyde with an active methylene compound.
Procedure:
-
Dissolve the substituted benzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base, such as piperidine or ammonium acetate.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, cool the reaction mixture to induce crystallization of the product.
-
Filter the solid product, wash with a cold solvent (e.g., ethanol or water), and dry.
-
Recrystallize the product if further purification is needed.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described chemical reactions and a general experimental workflow.
Caption: Oxidation of a substituted benzaldehyde to a benzoic acid derivative.
Caption: Reduction of a substituted benzaldehyde to a benzyl alcohol derivative.
References
A Researcher's Guide to Isomeric Purity Analysis of Fluorinated Methylbenzaldehydes: A Comparative Analysis of GC and HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of fluorinated methylbenzaldehydes is a critical step in synthesis and quality control. These compounds are valuable precursors in the pharmaceutical and agrochemical industries, and the presence of unwanted isomers can significantly impact the efficacy and safety of the final product. This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the isomeric purity analysis of these compounds, complete with supporting data and detailed experimental protocols.
The choice between GC and HPLC for isomeric purity analysis depends on several factors, including the volatility and thermal stability of the isomers, the required sensitivity, and the available instrumentation. While GC is often favored for its high resolution of volatile compounds, HPLC offers greater flexibility for a wider range of analytes, including those that are thermally labile.[1][2]
Comparative Performance of Analytical Methods
To aid in method selection, the following table summarizes the typical performance characteristics of GC and HPLC for the analysis of fluorinated methylbenzaldehyde isomers. The data presented is a synthesis from typical performance of analogous compounds, providing a reliable benchmark for method development.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) |
| Principle | Separation of volatile compounds based on their boiling point and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. |
| Applicability | Ideal for volatile and thermally stable isomers. | Suitable for a wide range of isomers, including those with lower volatility and thermal instability.[3] |
| Selectivity | High, especially with capillary columns. Can resolve isomers with minor differences in boiling points. | Can be highly selective by optimizing stationary phase chemistry (e.g., C18, Phenyl, PFP) and mobile phase composition.[4] |
| Sensitivity | High, especially with a Flame Ionization Detector (FID) for organic compounds or a Mass Spectrometer (MS) for identification and quantification. Detection limits can reach ppm levels.[5] | Good, with UV/Diode Array Detectors (DAD). Sensitivity is dependent on the chromophore of the analyte. |
| Resolution | Excellent, particularly with long capillary columns and temperature programming.[5] | Good to excellent, dependent on column choice, mobile phase, and particle size of the stationary phase. |
| Limit of Detection (LOD) | Typically in the range of 0.1 - 1 µg/mL. A Low Thermal Mass (LTM) GC method showed a detection limit of 0.4 ppm for bromofluoro benzaldehyde isomers.[5] | Generally in the range of 0.05 - 0.5 µg/mL. A pre-column derivatization HPLC method for aromatic aldehydes reported LODs of 0.002 to 0.008 µg/ml.[6] |
| Limit of Quantitation (LOQ) | Typically in the range of 0.5 - 5 µg/mL. A Low Thermal Mass (LTM) GC method showed a quantitation limit of 1.2 ppm for bromofluoro benzaldehyde isomers.[5] | Generally in the range of 0.1 - 1 µg/mL. |
| Precision (RSD%) | Typically < 5%. | Typically < 2%. |
| Analysis Time | Generally faster, with run times often under 30 minutes. | Can be longer, depending on the complexity of the separation and whether gradient elution is required. |
| Sample Preparation | Simple, often involving dilution in a suitable solvent. | May require filtration and careful solvent selection to ensure solubility and compatibility with the mobile phase.[2] |
Experimental Protocols
Below are detailed, representative experimental protocols for the analysis of fluorinated methylbenzaldehyde isomers using GC and HPLC. These protocols are intended as a starting point and may require optimization for specific isomeric pairs.
Gas Chromatography (GC) Method
This protocol is suitable for the separation of volatile fluorinated methylbenzaldehyde isomers.
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Detector Temperature (FID): 280°C.
-
Sample Preparation: Prepare a 100 µg/mL solution of the sample in a suitable solvent such as dichloromethane or methanol.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general-purpose method for the separation of fluorinated methylbenzaldehyde isomers and can be adapted for various positional isomers.
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B.
-
5-20 min: 30% to 70% B.
-
20-25 min: 70% B.
-
25-26 min: 70% to 30% B.
-
26-30 min: 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 100 µg/mL solution of the sample in the initial mobile phase composition (70:30 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
Method Selection Workflow
The selection of an appropriate analytical technique is a critical decision in the development of a robust method for isomeric purity analysis. The following diagram illustrates a logical workflow for choosing between GC and HPLC for the analysis of fluorinated methylbenzaldehydes.
Conclusion
Both GC and HPLC are powerful techniques for the isomeric purity analysis of fluorinated methylbenzaldehydes. The choice of method should be guided by the physicochemical properties of the isomers and the specific requirements of the analysis. For volatile and thermally stable isomers, GC often provides superior resolution and speed. For less volatile or thermally sensitive compounds, HPLC offers greater flexibility and is a more suitable choice. The provided experimental protocols and comparative data serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods to ensure the quality and purity of these important chemical intermediates.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-methylbenzaldehyde: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers and Scientists
This document provides crucial safety and logistical information for the proper disposal of 3-Fluoro-4-methylbenzaldehyde, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is vital to ensure personnel safety and environmental protection.
Immediate Safety Precautions
Before handling this compound, it is imperative to be aware of its associated hazards. The compound is classified as a skin irritant, causes serious eye irritation, and may cause respiratory irritation.[1][2] It is also a combustible liquid and is harmful if swallowed.[3] Some safety data sheets also indicate that it is harmful or toxic to aquatic life.[3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas.
-
Skin and Body Protection: A lab coat and appropriate footwear.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard warnings (e.g., "Combustible," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3]
-
The storage area should be a designated hazardous waste accumulation area.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Crucially, do not dispose of this compound down the drain or in regular trash. [3] This can lead to environmental contamination.
-
-
Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[4]
-
Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After proper decontamination, the container may be disposed of according to institutional guidelines.[5]
-
-
Spill Cleanup:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Quantitative Data Summary
The available safety data sheets do not provide specific quantitative data such as concentration thresholds for different disposal methods. The guidance is consistently to treat the chemical and its containers as hazardous waste, regardless of quantity.
| Parameter | Value |
| Flash Point | 82 °C (179.6 °F) - closed cup |
| Density | 1.133 g/mL at 25 °C |
| Boiling Point | 206 °C |
Data sourced from Sigma-Aldrich Safety Data Sheet.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 177756-62-6 [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3-Fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Fluoro-4-methylbenzaldehyde. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation[1][2]. Adherence to proper PPE protocols is mandatory to prevent exposure.
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irrit. 2 |
| Causes serious eye irritation | Eye Irrit. 2 |
| May cause respiratory irritation | STOT SE 3 |
| Combustible liquid | Combustible Liquid |
Recommended Personal Protective Equipment:
| Equipment | Specification |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or Viton™ gloves are recommended for handling aromatic aldehydes. Always inspect gloves for integrity before use and change them immediately if contaminated[3]. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when working outside of a certified chemical fume hood or when vapors may be generated. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference[1][2][4].
| Property | Value |
| Molecular Formula | C₈H₇FO |
| Molecular Weight | 138.14 g/mol |
| Appearance | Light yellow to yellow to orange clear liquid |
| Boiling Point | 206 °C |
| Density | 1.133 - 1.14 g/mL at 25 °C |
| Flash Point | 82 °C (179.6 °F) - closed cup |
| Refractive Index | n20/D 1.52 |
| CAS Number | 177756-62-6 |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Experimental Workflow:
Caption: A generalized workflow for the safe handling of this compound.
Detailed Protocol:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.
-
Prepare Workspace: Ensure a certified chemical fume hood is operational. The work area should be clean and free of clutter. Keep all necessary equipment and reagents within the fume hood.
-
Aliquot Chemical: Carefully measure and transfer the required amount of the chemical using appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.
-
Perform Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.
-
Decontaminate Glassware: After use, rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste[5].
-
Segregate Waste: It is crucial to collect halogenated organic waste separately from non-halogenated waste[5].
-
Dispose of Waste: Follow the detailed disposal plan outlined in the next section.
Disposal Plan
The proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination. This compound must be treated as hazardous waste.
Disposal Workflow:
Caption: Step-by-step disposal plan for halogenated hazardous waste.
Detailed Protocol:
-
Waste Segregation and Collection:
-
Dedicated Waste Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste[5].
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound"[5].
-
-
Disposal Procedure:
-
Collection: Collect all waste, including any unused product and rinsates from cleaning glassware, in the designated halogenated waste container[5].
-
Storage: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated satellite accumulation area.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Incineration is a common and effective method for the disposal of halogenated organic compounds.
-
-
Decontamination of Empty Containers:
-
Empty the container as much as possible.
-
Rinse the container three times with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.
-
After decontamination, the container can be managed for disposal as non-hazardous waste, in accordance with institutional policies. Clearly deface the original label.
-
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
